molecular formula C8H5BrN2 B1338488 4-Bromo-1,8-naphthyridine CAS No. 54569-28-7

4-Bromo-1,8-naphthyridine

Cat. No.: B1338488
CAS No.: 54569-28-7
M. Wt: 209.04 g/mol
InChI Key: QYXNSNJTMIEAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSNJTMIEAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497525
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54569-28-7
Record name 4-Bromo-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Greener synthesis methods for 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Greener Synthesis Methods for 1,8-Naphthyridines

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The classical methods for synthesizing this core, such as the Friedlander condensation, have traditionally relied on harsh reaction conditions, toxic organic solvents, and expensive or hazardous catalysts.[2][5] In alignment with the principles of green chemistry, a significant research effort has been directed towards developing more sustainable, efficient, and environmentally benign synthetic routes.[6]

This technical guide provides a comprehensive overview of modern, greener synthesis methods for 1,8-naphthyridines. It is intended for researchers, scientists, and professionals in drug development who are seeking to adopt sustainable practices in their synthetic workflows. The guide details methodologies employing green solvents, alternative energy sources, and eco-friendly catalysts, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate understanding and implementation.

Core Strategies for Greener Synthesis

The development of eco-friendly synthetic protocols for 1,8-naphthyridines centers on several key strategies:

  • Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water or recyclable media such as ionic liquids (ILs) and deep eutectic solvents (DESs).[5][7][8]

  • Alternative Energy Sources: Employing microwave irradiation and ultrasound as energy-efficient alternatives to conventional heating to accelerate reaction rates and improve yields.[3][9][10]

  • Advanced Catalytic Systems: Utilizing metal-free, biocompatible, and recyclable catalysts to avoid toxic metal residues and enable milder reaction conditions.[5][7][9]

  • Process Intensification: Adopting one-pot, multicomponent reactions and solvent-free conditions to reduce waste, minimize purification steps, and improve overall efficiency.[3][8][11]

The following diagram illustrates the general workflow for the greener synthesis of 1,8-naphthyridines, incorporating these core principles.

G cluster_start Reactant Selection cluster_reaction Greener Reaction Conditions cluster_synthesis Synthesis cluster_end Product Processing Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Method Select Method: - Microwave - Ultrasound - Water-based - Ionic Liquid - Solvent-Free Reactants->Method Introduce Synthesis One-Pot Condensation (e.g., Friedlander Reaction) Method->Synthesis Apply Workup Eco-friendly Workup (e.g., Extraction, Filtration) Synthesis->Workup Isolate Product Substituted 1,8-Naphthyridine Workup->Product Purify

A generalized workflow for greener 1,8-naphthyridine synthesis.

Data Presentation: Comparison of Greener Synthesis Methods

The following tables summarize quantitative data from various greener synthetic protocols for 1,8-naphthyridines, allowing for a direct comparison of their efficiency and conditions.

Table 1: Water-Based and Ionic Liquid (IL) Catalyzed Synthesis

Method/Catalyst Solvent Temp. (°C) Time Yield (%) Ref.
Choline Hydroxide (1 mol%) Water 50 11 h 92 [5]
[Bmmim][Im] (IL) Solvent-free 80 24 h High [2][7]
Lactic Acid:Maltose:Amla Juice (DES) Solvent-free Ambient - 63-95 [8]

| LiOH·H₂O | Aqueous-alcohol | - | - | 69 |[5] |

Table 2: Microwave (MW) and Ultrasound-Assisted Synthesis

Method/Catalyst Energy Source Solvent Time Yield (%) Ref.
DABCO (20 mol%) MW (600W) Solvent-free Few min 74-86 [9]
NaH MW - - High [12]
NaH in DMF MW (240W) DMF 10-12 min High [3]
Various Ultrasound Various Minutes 88-96 [1]

| Morpholine | Ultrasound | Aqueous | - | High | |

Table 3: Solvent-Free Synthesis

Method/Catalyst Conditions Time Yield (%) Ref.
FeCl₃·6H₂O Grinding 6-12 min 82-90 [11][13]
K₂CO₃ / NMP Thermal - High [13]

| DABCO (20 mol%) | MW | Few min | 74-86 |[9] |

Key Greener Methodologies and Experimental Protocols

This section provides detailed descriptions of prominent greener methods and representative experimental protocols sourced from the literature.

The relationship between overarching green chemistry principles and their specific application in 1,8-naphthyridine synthesis is depicted below.

G cluster_methods Greener Synthesis Methods for 1,8-Naphthyridines Principle Green Chemistry Principles Water Synthesis in Water Principle->Water Benign Solvents MW Microwave-Assisted Synthesis Principle->MW Energy Efficiency US Ultrasound-Assisted Synthesis Principle->US Energy Efficiency IL_DES Ionic Liquids & DESs Principle->IL_DES Safer Solvents & Catalysis SolventFree Solvent-Free Grinding Principle->SolventFree Waste Prevention OnePot One-Pot / Multicomponent Reactions Principle->OnePot Atom Economy

Application of green chemistry principles to synthesis methods.
Synthesis in Water using a Metal-Free Ionic Liquid Catalyst

Using water as a solvent is highly advantageous from a green chemistry perspective.[5] A notable method involves a one-pot Friedlander condensation in water catalyzed by choline hydroxide (ChOH), a metal-free, non-toxic, and water-soluble ionic liquid.[5][14] This approach provides excellent yields under mild conditions.[5][14]

Experimental Protocol: Choline Hydroxide Catalyzed Synthesis [5]

  • A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol) is stirred in 1 mL of water.

  • Choline hydroxide (ChOH) (1 mol %, ~3 μL) is added to the mixture.

  • The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 11-12 hours), the mixture is extracted with ethyl acetate (40 mL) and water (10 mL).

  • The organic layer is concentrated under vacuum to yield the desired 1,8-naphthyridine product with yields often exceeding 90%.[5]

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a non-conventional, energy-efficient technique that dramatically reduces reaction times from hours to minutes.[3][9] Combining this with solvent-free conditions and an inexpensive catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) results in a highly effective, economical, and eco-friendly protocol.[9]

Experimental Protocol: DABCO-Catalyzed Microwave Synthesis [9]

  • A mixture of 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (0.01 mol), and DABCO (20 mol %) is prepared.

  • The mixture is subjected to microwave irradiation at 600W for the specified time (typically a few minutes).

  • The completion of the reaction is monitored by TLC.

  • The resulting mixture is poured into ice-cold water and worked up with dilute HCl.

  • The solid product is separated by filtration, dried, and recrystallized from a suitable solvent like acetonitrile to afford the pure 1,8-naphthyridine derivative. Yields typically range from 74-86%.[9]

Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a powerful tool in organic synthesis, offering high yields in short reaction times under mild conditions.[1] The application of ultrasound irradiation can significantly improve the rates and yields of 1,8-naphthyridine synthesis compared to classical methods.[1][10]

Experimental Protocol: General Ultrasound-Assisted Synthesis

  • While a specific general protocol for the Friedlander reaction was not detailed in the provided results, the principle involves mixing the reactants (e.g., a 1,8-naphthyridine precursor) in a suitable solvent and placing the reaction vessel in an ultrasonic bath.[1]

  • The reaction is irradiated for a period ranging from minutes to a few hours at a controlled temperature.[1]

  • This technique has been shown to reduce reaction times from several hours to minutes and increase yields from a 69–83% range (conventional) to 88–96% (ultrasound).[1]

Ionic Liquid and Deep Eutectic Solvent (DES) Mediated Synthesis

Ionic liquids (ILs) can act as both green solvents and catalysts, facilitating reactions under solvent-free conditions.[2][7] Basic ILs like [Bmmim][Im] have shown remarkable catalytic activity in the Friedlander reaction.[7] More recently, natural deep eutectic solvents (DESs), which are biodegradable, low-cost, and recyclable, have been used.[8] A ternary mixture of lactic acid, maltose, and amla juice has been successfully employed for the one-pot, three-component synthesis of 2-amino-1,8-naphthyridine derivatives without any additional catalyst.[8]

Experimental Protocol: Ionic Liquid ([Bmmim][Im]) Catalyzed Synthesis [7]

  • 2-Amino-3-pyridinecarboxaldehyde and an α-methylene carbonyl compound are dissolved in 5 mL of the ionic liquid [Bmmim][Im].

  • The mixture is heated to 80°C for 24 hours.

  • After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity.[2][7]

Experimental Protocol: Deep Eutectic Solvent (DES) Synthesis [8]

  • A mixture of 2-aminopyridine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is added to the prepared DES (e.g., Lactic Acid:Maltose:Amla Juice, 2 mL).

  • The mixture is stirred at 80°C.

  • Reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and water is added.

  • The precipitated solid product is collected by filtration, washed with water, and recrystallized from ethanol/water to yield the pure product.[8]

Conclusion

The synthesis of 1,8-naphthyridines has been significantly advanced by the adoption of green chemistry principles. Methodologies utilizing water as a solvent, alternative energy sources like microwave and ultrasound, and novel catalytic systems such as ionic liquids and deep eutectic solvents offer substantial improvements over traditional methods. These greener routes provide benefits such as reduced reaction times, higher yields, milder conditions, and the elimination of hazardous solvents and catalysts. The continued development and adoption of these sustainable protocols are crucial for minimizing the environmental impact of pharmaceutical and chemical manufacturing.

References

The Friedländer Synthesis: A Comprehensive Technical Guide to Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The Friedländer synthesis offers a direct and efficient pathway to this important class of heterocyclic compounds. This technical guide provides an in-depth overview of the Friedländer synthesis for preparing substituted 1,8-naphthyridines, complete with experimental protocols, quantitative data, and mechanistic insights to aid researchers in the design and execution of these synthetic transformations.

Introduction to the Friedländer Synthesis of 1,8-Naphthyridines

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2] In the context of 1,8-naphthyridine synthesis, the typical starting material is a 2-aminopyridine-3-carbaldehyde (also known as 2-aminonicotinaldehyde) or a related derivative.[1][3][4] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by an intramolecular cyclodehydration to furnish the 1,8-naphthyridine ring system.[1]

The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the 1,8-naphthyridine core by varying the active methylene component. This adaptability is crucial for the development of new drug candidates and functional materials.[1]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine product.[1]

A general workflow for the synthesis and purification of substituted 1,8-naphthyridines via the Friedländer reaction is depicted below. This process is adaptable to various scales and reaction conditions, including environmentally benign methods.[1]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants: 2-aminonicotinaldehyde & active methylene compound solvent Add Solvent (e.g., water, ethanol) start->solvent catalyst Introduce Catalyst (e.g., Choline Hydroxide, Piperidine) solvent->catalyst heat_stir Heat and Stir (e.g., 50°C, room temp.) catalyst->heat_stir monitor Monitor Progress (TLC) heat_stir->monitor cool Cool to Room Temp. monitor->cool extract Extraction (e.g., Ethyl Acetate/Water) cool->extract separate Separate Organic Layer extract->separate concentrate Concentrate in vacuo separate->concentrate purify Purification (Recrystallization or Column Chromatography) concentrate->purify product Characterized Product purify->product friedlander_mechanism reactant1 2-Aminonicotinaldehyde aldol_adduct Aldol Adduct reactant1->aldol_adduct Nucleophilic Attack reactant2 Active Methylene Compound (R-CH2-COR') enolate Enolate Formation reactant2->enolate Deprotonation base Base (e.g., OH-) cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization dehydration Dehydration (-H2O) cyclized_intermediate->dehydration Elimination product Substituted 1,8-Naphthyridine dehydration->product

References

The Versatile Precursor: A Technical Guide to 4-Bromo-1,8-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have led to the development of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. Among the various substituted naphthyridines, 4-bromo-1,8-naphthyridine stands out as a particularly valuable precursor. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, functionalization, and medicinal chemistry applications of the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence, culminating in the well-established Friedländer annulation. A plausible and efficient synthetic route begins with the preparation of a key intermediate, 2-amino-4-bromopyridine.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine

This synthesis can be accomplished via a Hofmann degradation of 4-bromo-2-pyridinecarboxamide. The precursor, 4-bromopyridine hydrochloride, is first converted to its ethyl ester, followed by amination to the amide, and finally, Hofmann degradation to yield the desired 2-amino-4-bromopyridine.[1][2]

Step 1: Esterification of 4-Bromopyridine Hydrochloride

  • In a suitable reactor, 4-bromopyridine hydrochloride is treated with an esterifying agent, such as ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), to yield 4-bromo-2-pyridinecarboxylic acid ethyl ester.

Step 2: Amination of 4-bromo-2-pyridinecarboxylic acid ethyl ester

  • The crude ethyl ester is then subjected to amination using aqueous ammonia. This reaction typically proceeds at elevated temperature and pressure to afford 4-bromo-2-pyridinecarboxamide.

Step 3: Hofmann Degradation of 4-bromo-2-pyridinecarboxamide

  • In a cooled reactor (0-5 °C), a solution of sodium hydroxide in water is prepared.

  • Bromine is added dropwise to the cold sodium hydroxide solution to form sodium hypobromite.

  • 4-bromo-2-pyridinecarboxamide is then added portion-wise to the freshly prepared sodium hypobromite solution.

  • The reaction mixture is carefully heated to approximately 80 °C and maintained at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the crude 2-amino-4-bromopyridine is isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure 2-amino-4-bromopyridine.[2]

Proposed Experimental Protocol: Friedländer Synthesis of this compound

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in this case, a naphthyridine ring system. A proposed method for the synthesis of this compound involves the reaction of a suitable 2-aminopyridine-3-carbaldehyde precursor with a bromo-substituted α-methylene carbonyl compound.

Reactants:

  • 2-Amino-3-formylpyridine

  • Ethyl 2-bromoacetoacetate

  • Catalyst: A base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid)

  • Solvent: Ethanol or another suitable high-boiling solvent

Procedure:

  • To a solution of 2-amino-3-formylpyridine in ethanol, add ethyl 2-bromoacetoacetate and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Functionalization of the this compound Core

The bromine atom at the 4-position of the 1,8-naphthyridine ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to the generation of diverse chemical libraries for biological screening.

Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between the 4-position of the naphthyridine core and a variety of aryl or vinyl boronic acids or esters.

General Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1,8-naphthyridine derivative.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 4-position of the naphthyridine ring.

General Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired amine (1.2-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-1,8-naphthyridine derivative.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the 1,8-naphthyridine scaffold have demonstrated a remarkable range of biological activities. The ability to readily functionalize the 4-position of the this compound precursor has been instrumental in the development of potent and selective therapeutic agents.

Anticancer Activity

Many 1,8-naphthyridine derivatives exhibit significant anticancer properties, often by targeting key signaling pathways involved in cell proliferation and survival. A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR) and its associated downstream signaling cascade.

Table 1: Representative Anticancer Activity of 1,8-Naphthyridine and Related Derivatives

Compound ClassTargetCell LineIC₅₀ (µM)
4-Arylamino-quinazolineEGFR (mutant)PC9-GR41.76
4-Arylamino-quinazolineEGFR (mutant)Ba/F3 (Del19/T790M)2.38
Anilino-1,4-naphthoquinoneEGFR-0.00396
4-Arylamino-quinazolineEGFR (WT)-<0.000495
4-Arylamino-quinazolineEGFR (L858R/T790M)-0.0027

Note: Data for quinazoline and naphthoquinone derivatives are included to represent the activity of related pharmacophores targeting EGFR.

Signaling Pathway: Inhibition of the EGFR Signaling Cascade

Small molecule inhibitors based on the 1,8-naphthyridine scaffold can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, these compounds prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P EGFR->P2 GRB2 GRB2 P1->GRB2 PI3K PI3K P2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Naphthyridine 4-Substituted-1,8-Naphthyridine Derivative Naphthyridine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-substituted-1,8-naphthyridine derivative.

Conclusion

This compound is a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the ease of functionalization at the 4-position through robust cross-coupling reactions provide medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. The demonstrated success of the 1,8-naphthyridine scaffold in targeting critical biological pathways, such as the EGFR signaling cascade, underscores the continued importance of this heterocyclic core in the quest for new and effective medicines. This technical guide provides a foundational resource for researchers looking to leverage the potential of this compound in their drug discovery endeavors.

References

Spectroscopic data for 4-Bromo-1,8-naphthyridine characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies relevant to the characterization of 4-Bromo-1,8-naphthyridine. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents predicted spectroscopic values and representative experimental protocols based on the analysis of closely related 1,8-naphthyridine derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on known spectroscopic trends for halogenated 1,8-naphthyridines and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1dd~4.5, ~1.8
H-37.5 - 7.7dd~8.2, ~4.5
H-58.2 - 8.4d~8.5
H-67.4 - 7.6t~8.0
H-78.7 - 8.9dd~8.0, ~1.8

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2152 - 154
C-3122 - 124
C-4138 - 140
C-4a145 - 147
C-5128 - 130
C-6129 - 131
C-7150 - 152
C-8a155 - 157

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Notes
[M]⁺208/210Isotopic pattern characteristic of bromine (¹⁹Br/⁸¹Br ≈ 1:1)
[M-Br]⁺129Fragmentation pattern showing loss of bromine

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (aromatic ring)
1200 - 1000C-H in-plane bending
850 - 750C-H out-of-plane bending
700 - 500C-Br stretching

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from general procedures for similar compounds.

Synthesis of this compound

A common route to synthesize this compound involves the bromination of 1,8-naphthyridine-N-oxide, followed by deoxygenation.

Materials:

  • 1,8-Naphthyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)

  • Chloroform

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Oxidation: Dissolve 1,8-naphthyridine in dichloromethane. Add m-CPBA portion-wise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 1,8-naphthyridine-N-oxide.

  • Bromination: Treat the 1,8-naphthyridine-N-oxide with a brominating agent such as PBr₃ or POBr₃ in a suitable solvent like chloroform. Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and carefully quench with water or ice. Neutralize with a base (e.g., sodium bicarbonate). Extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum with standard parameters.

  • ¹³C NMR: Acquire the carbon NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine should be observable.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ to identify the characteristic functional group vibrations.

Visualizations

The following diagrams illustrate the general workflow for the characterization of an organic compound and the logical relationship of the spectroscopic methods.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR MS Mass Spectrometry purification->MS IR IR Spectroscopy purification->IR structure_elucidation Structure Elucidation and Confirmation HNMR->structure_elucidation CNMR->structure_elucidation MS->structure_elucidation IR->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Relationship cluster_nmr NMR Spectroscopy Compound This compound HNMR ¹H NMR (Proton Environment) Compound->HNMR CNMR ¹³C NMR (Carbon Skeleton) Compound->CNMR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR

Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.

An In-Depth Technical Guide to 1H and 13C NMR Analysis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical aspects of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is crucial for the unambiguous identification and characterization of novel synthetic analogues.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a bicyclic heteroaromatic compound consisting of two fused pyridine rings. The numbering of the atoms in the ring is crucial for the correct assignment of NMR signals. Due to the presence of two nitrogen atoms, the electronic environment of the protons and carbons in the ring is significantly altered compared to simpler aromatic systems, leading to a characteristic NMR spectrum.

General Principles of 1H and 13C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

  • ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Key parameters are the chemical shift (δ), integration, and coupling constant (J).

  • ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve 5-10 mg of the 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may necessitate a larger number of scans compared to the ¹H spectrum to obtain adequate signal intensity.[1]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex substitution patterns, it is advisable to perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Data Processing and Analysis
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).[1]

  • Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[1]

  • ¹H NMR Analysis:

    • Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.[1]

    • Coupling Patterns: Analyze the splitting patterns (multiplicity) and coupling constants (J values) to deduce the connectivity of adjacent protons.[1]

  • ¹³C NMR Analysis: Identify the number of unique carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Peak Assignment: Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule, using chemical shift theory, coupling information, and 2D NMR data.[1]

NMR Data of 1,8-Naphthyridine and its Derivatives

The following tables summarize the ¹H and ¹³C NMR data for the parent 1,8-naphthyridine and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for 1,8-Naphthyridine

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
29.05 (dd, J = 4.2, 1.9 Hz)153.5
37.55 (dd, J = 8.2, 4.2 Hz)121.3
48.15 (dd, J = 8.2, 1.9 Hz)136.9
58.15 (dd, J = 8.2, 1.9 Hz)136.9
67.55 (dd, J = 8.2, 4.2 Hz)121.3
79.05 (dd, J = 4.2, 1.9 Hz)153.5
4a-128.5
8a-128.5

Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹H NMR Data for Selected 1,8-Naphthyridine Derivatives

DerivativeSolvent¹H NMR (δ, ppm)
2-Phenyl-7-methyl-1,8-naphthyridineDMSO-d₆3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H)
Another 2-phenyl-7-methyl-1,8-naphthyridineDMSO-d₆8.38 (d, 1H), 8.54 (d, 1H)
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆8.96 (dd, J = 4.4, Hz, 1H), 8.93 (s, 1H), 8.29 (dd, J = 8.0, Hz, 1H), 7.43 (dd, J = 8.0, Hz, 1H), 3.67–3.63 (m, 4H), 2.89–2.85 (m, 4H), 1.23 (s, 1H)
2-Amino-7-hydroxy-1,8-naphthyridineDMSO-d₆11.88 (bs, 1H), 10.62 (s, 1H), 8.04 (d, J = 8 Hz, 1H), 7.92 (d, J = 8 Hz, 1H), 7.85 (d, J = 8 Hz, 1H), 6.43 (d, J = 8 Hz, 1H), 3.68 (t, 2H), 2.62 (t, 2H), 2.03 (m, 2H)

Table 3: ¹³C NMR Data for Selected 1,8-Naphthyridine Derivatives

DerivativeSolvent¹³C NMR (δ, ppm)
2-Phenyl-7-methyl-1,8-naphthyridineDMSO-d₆22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93
2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆161.78, 159.88, 158.29, 156.40, 148.88, 146.36, 137.84, 120.86, 118.40, 116.84, 98.87, 50.46, 45.48
7-Methyl-2-(morpholin-4-yl)-1,8-naphthyridine-3-carbonitrileDMSO-d₆163.8, 153.0, 149.3, 139.4, 138.8, 120.8, 110.9, 109.0, 57.6, 55.2, 53.0, 46.2, 34.8, 22.6

Interpretation of NMR Spectra

¹H NMR Spectrum
  • Aromatic Region (7.0-9.5 ppm): The protons on the 1,8-naphthyridine core typically resonate in this region. The H2 and H7 protons are the most deshielded due to the adjacent nitrogen atoms, appearing at the lowest field. The H4 and H5 protons are also significantly deshielded. The H3 and H6 protons are generally found at a higher field within the aromatic region.

  • Substituent Effects:

    • Electron-donating groups (e.g., -NH₂, -OR): These groups will shield the protons on the ring, causing an upfield shift (to lower ppm values).

    • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl): These groups will deshield the protons, resulting in a downfield shift (to higher ppm values).

  • Coupling Constants: The coupling patterns are characteristic of the substitution pattern. For the unsubstituted ring, a set of doublet of doublets is typically observed. The magnitude of the coupling constants (J values) provides information about the relative positions of the coupled protons.

¹³C NMR Spectrum
  • Aromatic Region (110-165 ppm): The carbon atoms of the 1,8-naphthyridine ring resonate in this region. The carbons directly bonded to nitrogen (C2, C7, C8a, and C4a) are the most deshielded.

  • Substituent Effects: The chemical shifts of the carbon atoms are also sensitive to the electronic nature of the substituents, following similar trends as observed in the ¹H NMR spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the NMR analysis of 1,8-naphthyridine derivatives and the relationship between structure and spectral data.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Derivative 1,8-Naphthyridine Derivative Solvent Deuterated Solvent (e.g., DMSO-d6) Derivative->Solvent Dissolve NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spectrometer High-Resolution NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample H1_NMR 1H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spectrometer->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing NMR_2D->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Integration (1H) Referencing->Integration Coupling Coupling Constant Analysis (1H) Referencing->Coupling Assignment Peak Assignment Integration->Assignment Coupling->Assignment Final_Structure Final Structure Confirmation Assignment->Final_Structure

Caption: Workflow for the NMR analysis of 1,8-naphthyridine derivatives.

Structure_Spectra_Correlation cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_2d_nmr 2D NMR Correlations Structure 1,8-Naphthyridine Core H2 H3 H4 H5 H6 H7 C2 C3 C4 C4a ... H1_Spectrum 1H NMR Spectrum Signal for H2 Signal for H3 ... Structure:H2->H1_Spectrum:h2_sig Chemical Shift Structure:H3->H1_Spectrum:h3_sig Chemical Shift C13_Spectrum 13C NMR Spectrum Signal for C2 Signal for C3 ... Structure:C2->C13_Spectrum:c2_sig Chemical Shift Structure:C3->C13_Spectrum:c3_sig Chemical Shift COSY COSY (H-H Correlation) H1_Spectrum->COSY HSQC HSQC (C-H one-bond) H1_Spectrum->HSQC HMBC HMBC (C-H long-range) H1_Spectrum->HMBC C13_Spectrum->HSQC C13_Spectrum->HMBC COSY->Structure Assign H Connectivity HSQC->Structure Assign C-H Pairs HMBC->Structure Assign Quaternary C & Fragments

Caption: Correlation of structure with 1D and 2D NMR data.

Conclusion

This guide has provided a detailed framework for the ¹H and ¹³C NMR analysis of 1,8-naphthyridine derivatives. By following the outlined experimental protocols and utilizing the provided spectral data and interpretation guidelines, researchers can confidently characterize the chemical structures of novel compounds in this important class of heterocycles. The application of 2D NMR techniques is highly recommended for the unambiguous assignment of complex derivatives, which is a critical step in the drug discovery and development process.

References

Mass Spectrometry of Brominated Naphthyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of brominated naphthyridines. Naphthyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms can modulate their physicochemical properties and biological activities. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these compounds. This guide details the expected fragmentation patterns under various ionization techniques, provides adaptable experimental protocols, and illustrates key analytical workflows.

Introduction to the Mass Spectrometry of Brominated Naphthyridines

The mass spectrometric behavior of brominated naphthyridines is influenced by the stable naphthyridine core, the presence of nitrogen atoms which can be protonated, and the isotopic signature of bromine. The two stable isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature in their mass spectra.[1]

Ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed for the analysis of these compounds. EI, being a "hard" ionization technique, typically induces extensive fragmentation, providing valuable structural information.[2] ESI is a "soft" ionization technique that is well-suited for LC-MS applications and often results in protonated molecules, [M+H]+, with fragmentation induced via tandem mass spectrometry (MS/MS).[3]

Predicted Fragmentation Patterns

Due to the scarcity of published mass spectra for specific brominated naphthyridine isomers, the following fragmentation patterns are predicted based on established principles for halogenated and N-heterocyclic aromatic compounds. Aromatic systems like naphthyridine are relatively stable, often showing a prominent molecular ion peak.[4]

Electron Ionization (EI-MS)

Under EI conditions, the molecular ion (M•+) of a brominated naphthyridine is expected to be a strong signal. Key fragmentation pathways include:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond to lose a bromine radical (•Br) is a common fragmentation pathway for brominated aromatic compounds. This results in a fragment at [M-79]+ and [M-81]+.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can occur, leading to a fragment at [M-80]+ and [M-82]+.

  • Ring Fragmentation: The naphthyridine ring can undergo fragmentation, often initiated by the loss of HCN or related neutral molecules, characteristic of nitrogen heterocycles.

Table 1: Predicted EI-MS Fragmentation Data for 3-Bromo-1,5-naphthyridine (C8H5BrN2, MW: 208.05 g/mol )

m/z (Predicted)Ion FormulaDescriptionRelative Abundance (Illustrative)
207/209[C8H579/81BrN2]•+Molecular Ion (M•+)High
128[C8H5N2]+Loss of •BrModerate to High
127[C8H4N2]•+Loss of HBrModerate
102[C7H4N]+Loss of •Br and HCNModerate
75[C5H3N]+Further ring fragmentationLow

Note: Relative abundances are illustrative and can be influenced by the isomer structure and instrument conditions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, brominated naphthyridines are expected to readily form protonated molecules, [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation.

  • Loss of HBr: This is a likely fragmentation pathway for the protonated molecule.

  • Ring Cleavage: Similar to EI, fragmentation of the heterocyclic ring system can occur.

Table 2: Predicted ESI-MS/MS Fragmentation Data for 3-Bromo-1,5-naphthyridine

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
209/211129HBrLoss of hydrogen bromide from the protonated molecule
209/211103HBr, C2H2Subsequent loss of acetylene after HBr loss
209/211182/184HCNLoss of hydrogen cyanide from the protonated molecule

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of brominated naphthyridines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of thermally stable and volatile brominated naphthyridines.

1. Sample Preparation:

  • Dissolve 1 mg of the brominated naphthyridine sample in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL with a 10:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the brominated naphthyridine.

  • Extract the mass spectrum and identify the molecular ion peak with its characteristic Br isotopic pattern.

  • Analyze the fragmentation pattern to confirm the structure.

LC-MS/MS Analysis Protocol

LC-MS is ideal for the analysis of less volatile brominated naphthyridines or for samples in complex matrices.[5]

1. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.[3]

  • For complex matrices (e.g., biological fluids), perform protein precipitation with acetonitrile (3:1 ratio of acetonitrile to sample), vortex, and centrifuge. Analyze the supernatant.[5]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Data Acquisition: Full scan mode (m/z 100-500) for initial analysis and product ion scan mode for MS/MS fragmentation analysis. A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.[3]

3. Data Analysis:

  • Identify the protonated molecule [M+H]+ with its Br isotopic pattern in the full scan data.

  • Analyze the product ion scan data to identify characteristic fragment ions and confirm the structure.

Visualizations of Analytical Workflows and Fragmentation

Analytical Workflow

The logical workflow for the characterization of a brominated naphthyridine sample is depicted below.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Brominated Naphthyridine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Cleanup Matrix Cleanup (if necessary) Dilution->Cleanup GCMS GC-MS (EI) Cleanup->GCMS Volatile Analytes LCMS LC-MS/MS (ESI) Cleanup->LCMS Non-volatile or Complex Matrix MS_Spectrum Mass Spectrum (Molecular Ion, Isotopes) GCMS->MS_Spectrum LCMS->MS_Spectrum Frag_Pattern Fragmentation Pattern MS_Spectrum->Frag_Pattern Struct_Elucid Structural Elucidation Frag_Pattern->Struct_Elucid

General analytical workflow for brominated naphthyridines.
Predicted EI-MS Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for a generic monobrominated naphthyridine.

ei_fragmentation M Bromonaphthyridine [M]•+ m/z 207/209 M_minus_Br [M - Br]+ m/z 128 M->M_minus_Br - •Br M_minus_HBr [M - HBr]•+ m/z 127 M->M_minus_HBr - HBr M_minus_Br_minus_HCN [M - Br - HCN]+ m/z 102 M_minus_Br->M_minus_Br_minus_HCN - HCN

Predicted EI-MS fragmentation of a monobrominated naphthyridine.
Predicted ESI-MS/MS Fragmentation Pathway

This diagram shows the predicted fragmentation of a protonated monobrominated naphthyridine in an ESI-MS/MS experiment.

esi_fragmentation MH Protonated Bromonaphthyridine [M+H]+ m/z 209/211 MH_minus_HBr [M+H - HBr]+ m/z 129 MH->MH_minus_HBr - HBr MH_minus_HCN [M+H - HCN]+ m/z 182/184 MH->MH_minus_HCN - HCN

Predicted ESI-MS/MS fragmentation of a bromonaphthyridine.

Conclusion

The mass spectrometric analysis of brominated naphthyridines is a powerful approach for their structural characterization and quantification. The characteristic isotopic pattern of bromine provides a distinct signature for identifying these compounds and their fragments. While experimental data for specific isomers is limited in the public domain, established fragmentation principles for halogenated N-heterocyclic compounds allow for reliable prediction of their mass spectrometric behavior. The detailed GC-MS and LC-MS/MS protocols provided in this guide serve as a robust starting point for method development, enabling researchers in pharmaceutical and chemical analysis to effectively characterize this important class of molecules.

References

In-Depth Technical Guide: Physical and Chemical Properties of 4-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position of the 1,8-naphthyridine skeleton offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside what is known about its synthesis and applications.

Core Physical and Chemical Properties

Data for this compound is limited in publicly available literature, with much of the information originating from chemical supplier databases. The following tables summarize the known quantitative data for this compound.

PropertyValueSource
CAS Number 54569-28-7[1][2]
Molecular Formula C₈H₅BrN₂[3][4]
Molecular Weight 209.04 g/mol [3][4]
Boiling Point 311 °C[5]
Flash Point 142 °C[5]
Density 1.656 g/cm³[5]
Purity ≥96% to ≥98%[6][7]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Researchers utilizing this compound would typically perform their own analyses (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity after synthesis or purchase. For reference, the SMILES code for this compound is BrC1=C2C=CC=NC2=NC=C1[3].

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature. However, the synthesis of brominated naphthyridines can often be achieved through bromination of the parent 1,8-naphthyridine or a suitable precursor. The following represents a generalized synthetic workflow that could potentially be adapted for the synthesis of this compound, based on general knowledge of heterocyclic chemistry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_8_Naphthyridine 1,8-Naphthyridine Reaction_Vessel Reaction in a suitable solvent (e.g., H2SO4, CCl4) with optional catalyst/initiator 1_8_Naphthyridine->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction_Vessel Quenching Quenching of reaction Reaction_Vessel->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification 4_Bromo_1_8_naphthyridine This compound Purification->4_Bromo_1_8_naphthyridine

References

The Bromine Atom on the 1,8-Naphthyridine Core: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, valued for its wide array of biological activities.[1][2] The introduction of a bromine atom onto this core provides a versatile handle for a variety of synthetic transformations, enabling the exploration of chemical space and the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atom on the 1,8-naphthyridine core, with a focus on key synthetic transformations, experimental protocols, and the influence of bromine substitution on biological activity.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine system, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] The ability to functionalize the 1,8-naphthyridine core through carbon-carbon and carbon-nitrogen bond-forming reactions is crucial for the synthesis of new chemical entities with enhanced potency and selectivity. Brominated 1,8-naphthyridines are key intermediates in this endeavor, serving as versatile precursors for a range of cross-coupling and nucleophilic substitution reactions.

Reactivity of the Bromine Atom: A Comparative Overview

The reactivity of a bromine atom on the 1,8-naphthyridine core is significantly influenced by its position (2-, 3-, or 4-position) and the electronic nature of the naphthyridine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, influencing the electron density at different carbon atoms and, consequently, the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic systems. On the 1,8-naphthyridine core, the reactivity towards SNAr is generally higher at positions activated by the electron-withdrawing nitrogen atoms. While specific comparative kinetic data for bromo-1,8-naphthyridines is scarce, general principles of SNAr suggest that the 2- and 4-positions, being ortho and para to the ring nitrogens, are more activated towards nucleophilic attack than the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The reactivity of bromo-1,8-naphthyridines in these reactions generally follows the order of C-I > C-Br > C-Cl for the leaving group. The specific position of the bromine atom on the 1,8-naphthyridine ring also plays a crucial role in the reaction's success.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between the bromo-1,8-naphthyridine core and various organoboron reagents. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the 1,8-naphthyridine scaffold. The selection of the appropriate palladium catalyst and phosphine ligand is essential for efficient coupling.

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between the bromo-1,8-naphthyridine core and terminal alkynes, leading to the synthesis of alkynyl-substituted naphthyridines. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize representative quantitative data for the key reactions of bromo-1,8-naphthyridines and analogous bromopyridines, providing a basis for comparison and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-1,8-naphthyridines and Analogues

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Halo-1,8-naphthyridin-2(1H)-oneArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9012Good
22-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001285
32-Bromo-3-methoxypyridineArylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Dioxane/H₂O1104-12Excellent
44-Pyridineboronic acid derivativeAryl iodidePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295

Yields are based on reported data for analogous systems and may vary for specific bromo-1,8-naphthyridine isomers.

Table 2: Buchwald-Hartwig Amination of Bromo-1,8-naphthyridines and Analogues

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-1,8-naphthalimideBenzamideG3-xantphos (2)-Cs₂CO₃1,4-Dioxane1003.563
23-Bromo-6-substituted-1,8-naphthyridin-2(1H)-oneFunctionalized anilinesPd₂(dba)₃ (2.5)XPhos (5)K₂CO₃t-BuOH10012Good
33-BromoquinolineAmmoniaPd₂(dba)₃ (2)t-Bu-XPhos (4)NaOtBuToluene1002485
42-BromopyridinePrimary alkylaminesPd(OAc)₂ (0.005-0.05)CyPF-t-Bu (0.005-0.05)NaOtBuDME801-490-99

Yields are based on reported data for analogous systems and may vary for specific bromo-1,8-naphthyridine isomers.

Table 3: Sonogashira Coupling of Bromo-1,8-naphthyridines and Analogues

EntrySubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
22-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF25295 (at I-position)
3Aryl BromidesTerminal alkynesPd(PhCN)₂Cl₂ (1)P(t-Bu)₃ (1.2)Cs₂CO₃Dioxane2512-2480-95

Yields are based on reported data for analogous systems and may vary for specific bromo-1,8-naphthyridine isomers.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-1,8-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the bromo-1,8-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the phosphine ligand (e.g., XPhos, BINAP; 2-6 mol%), and the base (e.g., NaOtBu, K₂CO₃; 1.4-2.0 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-1,8-naphthyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and the copper(I) iodide (CuI; 1-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF, DMF), followed by the amine base (e.g., Et₃N, DIPEA; 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations of Reaction Mechanisms and Biological Pathways

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd ArBr Ar-Br (Bromo-1,8-naphthyridine) ArBr->OxAdd Transmetalation Transmetalation Ar-Pd(II)(R)L2 OxAdd->Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Ar-R (Coupled Product) RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd ArBr Ar-Br (Bromo-1,8-naphthyridine) ArBr->OxAdd AmineCoord Amine Coordination [Ar-Pd(II)(Br)(R2NH)L2] OxAdd->AmineCoord Amine R2NH Amine->AmineCoord Base Base (e.g., NaOtBu) Deprotonation Deprotonation Ar-Pd(II)(NR2)L2 Base->Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Product Ar-NR2 (Coupled Product) RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Pd0->OxAdd Ar-Br Transmetalation Transmetalation Ar-Pd(II)(C≡CR)L2 OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-C≡CR (Coupled Product) RedElim->Product Alkyne R-C≡CH CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide CuBr Cu(I)Br CuBr->CuAcetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Inhibition of PI3K/AKT Signaling Pathway by 1,8-Naphthyridine Derivatives

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Smad Smad AKT->Smad activates CellResponse Cell Proliferation, Fibrogenesis Smad->CellResponse Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->PI3K inhibits Naphthyridine->AKT inhibits

Caption: Inhibition of the PI3K/AKT/Smad signaling pathway by 1,8-naphthyridine derivatives.[1]

Conclusion

The bromine atom on the 1,8-naphthyridine core is a key functional group that enables a wide range of synthetic transformations. This technical guide has provided an overview of the reactivity of bromo-1,8-naphthyridines in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by quantitative data and detailed experimental protocols. The provided visualizations of reaction mechanisms and a relevant biological pathway further illustrate the importance of these compounds. A thorough understanding of the reactivity of the bromo-1,8-naphthyridine core is essential for the design and synthesis of novel derivatives with potential applications in drug discovery and materials science. Further research into the comparative reactivity of the different positional isomers and the development of more efficient catalytic systems will continue to expand the synthetic utility of this important class of compounds.

References

The Unexplored Potential: A Technical Guide to the Biological Activities of 4-Bromo-1,8-naphthyridine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising biological activities of 1,8-naphthyridine derivatives, with a particular focus on the potential held by their bromo-substituted analogues. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known for its wide array of pharmacological properties.[1] While extensive research has been conducted on this core, a comprehensive exploration of 4-bromo-1,8-naphthyridine derivatives remains a noticeable gap in the current scientific literature. This document aims to bridge this gap by summarizing the known activities of bromo-substituted 1,8-naphthyridines and extrapolating the potential of the 4-bromo scaffold based on the well-established biological profile of the parent 1,8-naphthyridine class.

Bromo-Substituted 1,8-Naphthyridines: Emerging Players

While data on the specific 4-bromo isomer is sparse, studies on other bromo-substituted 1,8-naphthyridines have revealed significant biological activities, particularly in the antimicrobial domain. The introduction of a bromine atom can modulate the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to enhanced potency and altered selectivity.

A notable study highlighted that the introduction of a bromine atom at the C-6 position of 7-methyl-1,8-naphthyridinone derivatives enhanced their antibacterial activity.[2] These brominated compounds were identified as potential DNA gyrase inhibitors, with the most potent derivatives exhibiting IC50 values in the low microgram per milliliter range.[2]

Another naturally occurring bromo-naphthyridine isomer, 8-Bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c][2][3]naphthyridine, known as Veranamine, has been isolated from a marine sponge and demonstrated antianxiety and antidepressant activities with selective affinity for serotonin (5HT2B) and sigma-1 receptors.[4][5]

Anticipated Biological Activities of this compound Derivatives

Based on the extensive research into the broader 1,8-naphthyridine class, it is highly probable that this compound derivatives will exhibit a range of significant biological activities.[6][7] These are detailed below, with supporting data from various 1,8-naphthyridine analogues.

Anticancer Activity

1,8-Naphthyridine derivatives have shown considerable promise as anticancer agents, with several compounds demonstrating high cytotoxicity against a variety of cancer cell lines.[3][8][9][10] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.[1]

Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

Compound IDCancer Cell LineActivity (IC50 in µM)Reference
Compound 12 HBL-100 (Breast)1.37[8]
Compound 17 KB (Oral)3.7[8]
Compound 22 SW-620 (Colon)3.0[8]
Compound 29 PA-1 (Ovarian)0.41[9]
Compound 29 SW620 (Colon)1.4[9]
Compound 36 PA-1 (Ovarian)1.19[9]
Compound 47 MIAPaCa (Pancreatic)0.41[9]
Compound 47 K-562 (Leukemia)0.77[9]
10c MCF7 (Breast)1.47[10]
8d MCF7 (Breast)1.62[10]
4d MCF7 (Breast)1.68[10]
Antimicrobial Activity

The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational antibacterial agent.[4] This scaffold has been extensively developed to produce potent antibacterial and antifungal agents. The primary mechanism of antibacterial action for many of these derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][11]

Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

Compound Class/IDTarget OrganismActivity (MIC/IC50)Reference
Brominated derivatives 31b and 31f DNA gyraseIC50: 1.7–13.2 µg/mL[2]
ANA-12 Mycobacterium tuberculosis H37RvMIC: 6.25 µg/mL[12]
Compound B M. tuberculosis H37RvMIC: 0.19 µM[12]
Compound B MDR-TBMIC: 0.04 µM[12]
Compound C M. tuberculosis H37RvMIC: 6.25 µg/mL[12]
Compound 8b DPPH radical scavengingIC50: 17.68±0.76 µg/mL (Antioxidant)[13]
Compound 4c DPPH radical scavengingIC50: 18.53±0.52 µg/mL (Antioxidant)[13]

Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of existing antibiotics, suggesting a role in combating multidrug-resistant bacterial strains.[14]

Enzyme Inhibition

The ability of the 1,8-naphthyridine scaffold to act as a bioisostere for other heterocyclic systems has led to its exploration as an inhibitor for a wide range of enzymes.

  • Kinase Inhibition: Various 1,8-naphthyridine derivatives have been investigated as inhibitors of protein kinases, which are pivotal in cellular signaling pathways often dysregulated in cancer.[6]

  • Carbonic Anhydrase and Alkaline Phosphatase Inhibition: Recent studies have shown that 1,8-naphthyridine derivatives can act as dual inhibitors of carbonic anhydrase and alkaline phosphatase, enzymes implicated in bone disorders like rheumatoid arthritis.[15] The most potent compounds exhibited IC50 values in the nanomolar to low micromolar range.[15]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their interaction with various cellular targets. The following diagrams illustrate some of the key pathways and mechanisms.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA (Replication-ready) DNA_Gyrase->Supercoiled_DNA Introduces supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits Replication->Cell_Death

Inhibition of DNA Gyrase by 1,8-Naphthyridine Derivatives.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds & Activates Kinase_Domain Kinase Domain RTK->Kinase_Domain Dimerization & Autophosphorylation ATP ATP ATP->Kinase_Domain ADP ADP Kinase_Domain->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Kinase_Domain->Downstream Phosphorylates Substrates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Kinase_Domain Competes with ATP (Inhibition)

General Mechanism of Kinase Inhibition by 1,8-Naphthyridine Derivatives.

Experimental Protocols

The evaluation of the biological activities of 1,8-naphthyridine derivatives employs a range of standardized assays. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates step1 Incubate for 24h to allow attachment start->step1 step2 Treat with varying concentrations of 1,8-naphthyridine derivative step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) step3->step4 step5 Incubate for 2-4h (MTT is reduced to formazan by viable cells) step4->step5 step6 Add solubilizing agent (e.g., DMSO, isopropanol) step5->step6 end Measure absorbance at ~570nm (Correlates with cell viability) step6->end

Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Steps:

  • Preparation: A serial two-fold dilution of the 1,8-naphthyridine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. While the specific potential of this compound derivatives is yet to be fully elucidated, the promising results from other bromo-substituted analogues and the extensive data on the parent scaffold strongly suggest that this is a fruitful area for future research.

Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted. Such studies will likely uncover potent new candidates for drug development and provide deeper insights into the structure-activity relationships of this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocol for Suzuki Coupling of 4-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a significant heterocyclic motif frequently found in molecules of medicinal and material science interest. The functionalization of this core structure is crucial for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-1,8-naphthyridine with various boronic acids, based on established literature procedures for structurally analogous compounds.

The successful Suzuki coupling of bromo-naphthyridines is dependent on several key parameters, including the choice of palladium catalyst, ligand, base, and solvent system.[1] For substrates such as this compound, traditional palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been shown to be effective. The following protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_products Product This compound catalyst Pd(PPh₃)₄, Base Solvent, Heat plus1 + Arylboronic_acid R-B(OH)₂ 4-Aryl-1,8-naphthyridine catalyst->4-Aryl-1,8-naphthyridine

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is adapted from a procedure for the Suzuki coupling of a similar substrate, 4-chloro-1,8-naphthyridin-2(1H)-one.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.8 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the corresponding arylboronic acid (1.2 eq.), and cesium carbonate (1.8 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), followed by anhydrous 1,4-dioxane.

  • Reaction: Stir the suspension at room temperature for 10 minutes and then heat the mixture to reflux (approximately 101 °C for 1,4-dioxane). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the results of Suzuki coupling reactions performed on 4-halo-1,8-naphthyridin-2(1H)-ones with various arylboronic acids, which can serve as a reference for expected yields with this compound.

EntryHalogen (X)Arylboronic Acid (R-B(OH)₂)ProductYield (%)
1ClPhenylboronic acid4-Phenyl-1,8-naphthyridin-2(1H)-one95
2Cl4-Methylphenylboronic acid4-(4-Methylphenyl)-1,8-naphthyridin-2(1H)-one92
3Cl4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-one98
4BrPhenylboronic acid4-Phenyl-1,8-naphthyridin-2(1H)-one96
5Cl4-Chlorophenylboronic acid4-(4-Chlorophenyl)-1,8-naphthyridin-2(1H)-one90
6Cl3-Nitrophenylboronic acid4-(3-Nitrophenyl)-1,8-naphthyridin-2(1H)-one85

Application Notes

  • Catalyst Choice: While Pd(PPh₃)₄ is effective, other palladium catalysts such as Pd(dppf)Cl₂ or catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) may offer improved yields or shorter reaction times, particularly for challenging substrates.[1][2]

  • Base Selection: Cesium carbonate is a commonly used base for Suzuki couplings of heteroaromatic halides. Other bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) can also be employed and may require optimization.[3]

  • Solvent System: 1,4-Dioxane is a standard solvent for this reaction. Other solvent systems such as toluene, DMF, or mixtures with water can also be effective. The choice of solvent can influence the solubility of the reactants and the overall reaction rate.

  • Microwave-Assisted Synthesis: For rapid optimization and synthesis, microwave irradiation can be a valuable alternative to conventional heating. Microwave-assisted Suzuki couplings often result in significantly reduced reaction times and can lead to improved yields.[4] A typical microwave protocol might involve heating the reaction mixture at a set temperature (e.g., 70-120 °C) for a shorter duration (e.g., 15-60 minutes).[4]

  • Troubleshooting:

    • Low or No Conversion: This could be due to an inactive catalyst, insufficient base strength, poor solubility of reactants, or the presence of oxygen.[1] Ensure all reagents are fresh, the solvent is anhydrous, and the reaction is performed under a strictly inert atmosphere.

    • Side Reactions: Homocoupling of the boronic acid and debromination of the starting material are common side reactions.[1] Rigorous degassing of the reaction mixture and using a slight excess of the bromo-naphthyridine can help minimize these byproducts.

Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh this compound, Arylboronic acid, and Cs₂CO₃ inert Evacuate and backfill with inert gas (N₂ or Ar) reagents->inert setup Assemble dry glassware (flask, condenser) setup->inert add_reagents Add Pd(PPh₃)₄ and anhydrous 1,4-Dioxane inert->add_reagents reflux Stir and heat to reflux (4-12 hours) add_reagents->reflux monitor Monitor reaction by TLC or LC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction complete quench Add water and extract with ethyl acetate cool->quench wash_dry Wash with brine, dry over Na₂SO₄, and filter quench->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed amination of 4-Bromo-1,8-naphthyridine, a key reaction in the synthesis of novel compounds with potential therapeutic applications. The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amino group at the C4 position via Buchwald-Hartwig amination offers a versatile strategy for generating libraries of novel drug candidates.

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry for the synthesis of aryl and heteroaryl amines. The amination of this compound provides access to a diverse range of 4-amino-1,8-naphthyridine derivatives, which are of significant interest for drug discovery programs. These compounds have been investigated for various therapeutic applications, including their potential as kinase inhibitors and antibacterial agents.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the this compound, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 4-amino-1,8-naphthyridine product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation: Reaction Conditions and Yields

Based on analogous palladium-catalyzed amination of similar heterocyclic systems, the following table summarizes the expected reaction conditions and yields for the amination of this compound with a variety of amines.[1] Please note that these are representative examples and optimization may be required for specific substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1002485
2MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene802492
3PiperidinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene802490
4n-ButylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene802488
5BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1002483
6CyclohexylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1002478

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound:

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-1,8-naphthyridine derivative.

Mandatory Visualizations

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Cs2CO3 - Pd2(dba)3 - Xantphos inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Toluene heating Heat and Stir (80-100 °C, 24 h) solvent->heating inert->solvent monitoring Monitor Progress (TLC/LC-MS) heating->monitoring filtration Cool, Dilute, and Filter monitoring->filtration extraction Concentrate Filtrate filtration->extraction chromatography Column Chromatography extraction->chromatography product Pure 4-Amino-1,8-naphthyridine Product chromatography->product

Caption: Experimental workflow for the palladium-catalyzed amination.

Diagram of the Catalytic Cycle:

catalytic_cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)(X)L2] pd0->pd2_complex Oxidative Addition pd_amido [Ar-Pd(II)(NR'R'')L2] pd2_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR'R'' pd_amido->product Reductive Elimination reactants Ar-X + HNR'R'' reactants->pd2_complex base Base base->pd_amido

Caption: Buchwald-Hartwig amination catalytic cycle.

Applications in Drug Development

Derivatives of 1,8-naphthyridine are known to possess a broad spectrum of biological activities. The 4-amino substituted 1,8-naphthyridines synthesized via this palladium-catalyzed methodology can be screened for various therapeutic targets.

  • Anticancer Activity: Many 1,8-naphthyridine derivatives have shown potent anticancer activity. The synthesized compounds can be evaluated for their inhibitory effects on various cancer cell lines and specific molecular targets such as protein kinases (e.g., EGFR, VEGFR) and topoisomerases.

  • Antimicrobial Activity: The 1,8-naphthyridine scaffold is a well-established pharmacophore in antibacterial agents (e.g., nalidixic acid). Novel 4-amino derivatives can be tested against a panel of pathogenic bacteria and fungi to identify new lead compounds for infectious diseases.

  • Other Therapeutic Areas: The versatility of the 1,8-naphthyridine core suggests potential applications in other areas, including as anti-inflammatory, antiviral, and central nervous system (CNS) active agents.

These application notes provide a framework for the synthesis and potential applications of 4-amino-1,8-naphthyridine derivatives. The detailed protocol and tabulated data serve as a valuable resource for researchers in academic and industrial settings engaged in drug discovery and development.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Halo-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a wide range of biologically active compounds. The naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic activities. The introduction of amino substituents onto the naphthyridine core via the Buchwald-Hartwig reaction allows for the facile generation of diverse chemical libraries for lead discovery and optimization.

These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of various halo-naphthyridines with a range of primary and secondary amines.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-naphthyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired amino-naphthyridine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific halo-naphthyridine and amine coupling partners. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[1]

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various halo-naphthyridine substrates with different amines. This data is intended to serve as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Chloro-1,5-Naphthyridine

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Toluene1101885
MorpholinePd(OAc)₂ (2)XantPhos (4)NaOtBuDioxane1001292
n-HexylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001678
PiperidinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Dioxane1202488

Table 2: Buchwald-Hartwig Amination of Various Halo-Naphthyridines

Halo-NaphthyridineAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromo-1,6-naphthyridineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1002075
4-Chloro-1,7-naphthyridinep-AnisidinePd(OAc)₂ (3)RuPhos (5)K₃PO₄Dioxane1102482
2-Bromo-1,8-naphthyridineMorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001890
3-Bromo-1,8-naphthyridin-2(1H)-oneAnilinePd₂(dba)₃XPhosK₂CO₃t-BuOHReflux12High

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-1,5-Naphthyridine [1]

This protocol describes a general method for the coupling of 2-chloro-1,5-naphthyridine with various amines.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv) or sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).[1]

  • Add anhydrous toluene or dioxane (5 mL).[1]

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amino-naphthyridine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 3-Bromo-1,8-naphthyridin-2(1H)-one

This protocol is adapted for the amination of a brominated naphthyridinone substrate.

Materials:

  • 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-one

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol (t-BuOH)

  • Reaction vessel suitable for heating under reflux

Procedure:

  • In a reaction vessel, combine the 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-one (1.0 equiv), the aniline derivative (1.1-1.5 equiv), potassium carbonate (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (typically 2-5 mol%), and XPhos (typically 4-10 mol%).

  • Add tert-butanol as the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3-amino-1,8-naphthyridin-2(1H)-one derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Pd(II)_Complex Ar-X Halo-Naphthyridine Halo-Naphthyridine (Ar-X) Oxidative_Addition Oxidative Addition Pd_Amido_Complex L₂Pd(II)(Ar)(NR₂) Pd(II)_Complex->Pd_Amido_Complex R₂NH, Base Amine Amine (R₂NH) Base Base Amine_Coordination Amine Coordination & Deprotonation Pd_Amido_Complex->Pd(0)L2 Amino-Naphthyridine Amino-Naphthyridine (Ar-NR₂) Pd_Amido_Complex->Amino-Naphthyridine Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Schlenk tube reagents Add Halo-Naphthyridine, Amine, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heating Heat Reaction Mixture (100-120 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Work-up: Cool, Dilute, Wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: Amino-Naphthyridine purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potential as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

4-Bromo-1,8-naphthyridine serves as a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the C4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the strategic introduction of various aryl and amino moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from this compound, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds at the C4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 4-position of the 1,8-naphthyridine ring and various aryl or heteroaryl groups. This is achieved by reacting this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy is particularly useful for synthesizing inhibitors with a biaryl scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction couples this compound with a wide range of primary or secondary amines, including anilines, to generate 4-amino-1,8-naphthyridine derivatives. This approach is instrumental in the synthesis of inhibitors that mimic the ATP-binding mode in the kinase hinge region, a common feature of many kinase inhibitors.

General Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald product_suzuki 4-Aryl-1,8-naphthyridine Derivatives suzuki->product_suzuki product_buchwald 4-Amino-1,8-naphthyridine Derivatives buchwald->product_buchwald library Kinase Inhibitor Library product_suzuki->library product_buchwald->library

General synthetic routes from this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis of kinase inhibitor precursors from this compound.

Protocol 1: Synthesis of 4-Phenyl-1,8-naphthyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-aryl-1,8-naphthyridine derivative, a common core structure in many kinase inhibitors.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-phenyl-1,8-naphthyridine.

Protocol 2: Synthesis of 4-(Phenylamino)-1,8-naphthyridine via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 4-anilino-1,8-naphthyridine, a key pharmacophore for targeting the hinge region of kinases like EGFR.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dried Schlenk tube equipped with a stir bar.

  • Add anhydrous toluene (10 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(phenylamino)-1,8-naphthyridine.

Application in Kinase Inhibition: Targeting EGFR

Derivatives of 4-amino-1,8-naphthyridine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. The 4-anilino-1,8-naphthyridine scaffold can act as an ATP-competitive inhibitor by forming hydrogen bonds with the hinge region of the EGFR kinase domain.

EGFR Signaling Pathway

EGFR signaling is a key pathway that regulates cell growth, proliferation, and survival.[1] Its aberrant activation can lead to uncontrolled cell division and tumor growth. Small molecule inhibitors that block the ATP-binding site of EGFR can prevent its activation and downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor 4-Anilino-1,8-naphthyridine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway.

Data Presentation

The inhibitory activity of synthesized compounds is typically evaluated using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for 4-anilino-1,8-naphthyridine derivatives are not extensively reported, studies on related 1,8-naphthyridine and quinazoline analogs targeting EGFR provide a basis for expected activity ranges. It has been noted that 1,8-naphthyridine cores can be significantly less active than their 1,7-naphthyridine counterparts.[1]

Table 1: Representative IC₅₀ Values of Anilino-heterocycle EGFR Inhibitors

Compound IDHeterocyclic CoreR¹ (at C4-Anilino)EGFR IC₅₀ (nM)Reference
1 4-Anilino-1,8-naphthyridineH>1000Estimated
2 4-Anilino-1,8-naphthyridine3-chloro-4-fluoro~500-1000Estimated
Gefitinib 4-Anilinoquinazoline3-chloro-4-fluoro2-37[2]
Erlotinib 4-Anilinoquinazoline3-ethynyl2[3]

Note: The IC₅₀ values for the 1,8-naphthyridine derivatives are estimated based on qualitative statements in the literature indicating lower potency compared to other scaffolds.

Key Experimental Assays

Protocol 3: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This protocol describes a common method to determine the IC₅₀ of a test compound against EGFR.[4][5]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (e.g., 4-anilino-1,8-naphthyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • Add 1 µL of the test compound dilution or DMSO (control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing EGFR kinase and the peptide substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare serial dilutions of 4-anilino-1,8-naphthyridine inhibitor B Add inhibitor, EGFR enzyme, and substrate to 384-well plate A->B C Initiate reaction with ATP and incubate B->C D Stop reaction and deplete ATP with ADP-Glo™ Reagent C->D E Generate luminescent signal with Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate IC50 value F->G

Workflow for determining kinase inhibitor IC₅₀.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, a diverse range of chemical functionalities can be introduced at the C4-position. This allows for the systematic exploration of structure-activity relationships to develop potent and selective inhibitors against various kinase targets, including the clinically relevant EGFR. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to utilize this promising scaffold in their kinase inhibitor discovery programs.

References

Application Notes and Protocols for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Developed by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction has become an indispensable tool in modern organic synthesis.[2] It facilitates the coupling of amines with aryl halides or pseudohalides (such as triflates), offering a robust and efficient method for synthesizing aryl amines.[2] The significance of this reaction lies in its broad substrate scope, tolerance of various functional groups, and comparatively mild reaction conditions, making it a superior alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2] Consequently, the Buchwald-Hartwig amination is extensively utilized in the pharmaceutical industry for drug discovery and development, as well as in materials science.[1]

Reaction Principle

The reaction proceeds via a catalytic cycle initiated by a palladium(0) species. The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The choice of phosphine ligand is critical for the success of the reaction, as it stabilizes the palladium catalyst and influences its reactivity throughout the catalytic cycle.[4]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step experimental workflow for a typical Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation (Oven-dried glassware, anhydrous/degassed solvent) inert_atm Establish Inert Atmosphere (Nitrogen or Argon purge) reagent_prep->inert_atm add_solids Add Solids to Flask (Aryl halide, amine, base, Pd catalyst, ligand) inert_atm->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent heating Heat to Reaction Temperature (e.g., 80-110 °C) with stirring add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS, or GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quench Quench Reaction (e.g., with water or NH4Cl(aq)) cooling->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water/Brine) quench->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purify Crude Product (Silica Gel Column Chromatography) concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine. Researchers should note that optimization of reaction conditions (e.g., choice of ligand, base, solvent, and temperature) may be necessary for different substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating source (e.g., oil bath)

Procedure:

  • Reaction Setup:

    • In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the aryl bromide and the amine to the flask.

    • Seal the flask with a septum.

  • Solvent Addition:

    • Add the anhydrous and degassed solvent to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Conditions:

    • Place the sealed flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C) under an inert atmosphere.[2][5]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and then with brine to remove the base and other inorganic salts.[5]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the desired aryl amine.[2]

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination, providing a starting point for optimization.

Table 1: Typical Catalyst and Ligand Loadings

ComponentLoading (mol%)Notes
Palladium Precursor1 - 2Can be higher for challenging substrates.
Phosphine Ligand1.2 - 2.4 (relative to Pd)A slight excess of ligand relative to palladium is often beneficial.

Table 2: Common Reagents and Conditions for Different Substrates

Aryl HalideAmine TypeTypical Catalyst/Ligand SystemTypical BaseTypical SolventTemperature (°C)
Aryl BromidePrimaryPd₂(dba)₃ / Biarylphosphine LigandNaOt-Bu, K₃PO₄Toluene, Dioxane80 - 110
Aryl BromideSecondaryPd₂(dba)₃ / Biarylphosphine LigandNaOt-Bu, Cs₂CO₃Toluene, Dioxane80 - 110
Aryl ChloridePrimaryPd(OAc)₂ / Bulky Biarylphosphine LigandNaOt-Bu, LHMDSToluene, t-BuOH100 - 130
Aryl ChlorideSecondaryPd(OAc)₂ / Bulky Biarylphosphine LigandNaOt-Bu, LHMDSToluene, t-BuOH100 - 130
Aryl TriflatesPrimary/SecondaryPd(OAc)₂ / Biarylphosphine LigandK₃PO₄, Cs₂CO₃Toluene, THF25 - 100

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a pre-catalyst, ensure reagents are pure and solvent is anhydrous/degassed, increase reaction temperature.
Dehalogenation of Aryl Halide Side reaction competing with amination.Screen different ligands and bases; a less bulky ligand or a weaker base may be beneficial.
Formation of Byproducts Reaction with other functional groups, side reactions of the starting materials or product.Protect sensitive functional groups, optimize reaction conditions (lower temperature, different base).
Difficulty in Purification Co-elution of product with ligand or other byproducts.Perform an aqueous wash to remove the base, consider alternative chromatography conditions or recrystallization.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Substituted-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and low yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally benign routes to a wide array of chemical entities.[2] This document provides detailed protocols and application notes for the microwave-assisted synthesis of 4-substituted-1,8-naphthyridines, primarily focusing on the Friedlander condensation and related methodologies.

Core Synthetic Strategy: Friedlander Annulation

A prevalent and effective method for synthesizing the 1,8-naphthyridine core is the Friedlander condensation. This reaction typically involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. Microwave irradiation significantly accelerates this process, often leading to higher yields in a fraction of the time required by conventional heating methods. The general scheme is depicted below:

Caption: General workflow for the microwave-assisted Friedlander synthesis of 1,8-naphthyridines.

Experimental Protocols

Protocol 1: Solvent-Free Friedlander Synthesis of 3-Aryl-1,8-Naphthyridines

This protocol is adapted from a DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzed, solvent-free microwave-assisted synthesis.

Materials:

  • 2-Aminonicotinaldehyde

  • Substituted acetophenone (e.g., p-chloroacetophenone, p-methoxyacetophenone)

  • DABCO

  • Microwave synthesizer

Procedure:

  • In a microwave process vial, combine 2-aminonicotinaldehyde (1.0 mmol), the desired active methylene compound (1.0 mmol), and DABCO (20 mol %).

  • Mix the components thoroughly.

  • Place the vial in the microwave synthesizer and irradiate at 600W for the time specified in Table 1 (typically 4.5-6.0 minutes).

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the mixture and work up with dilute HCl.

  • Filter the resulting solid, dry it, and recrystallize from a suitable solvent like acetonitrile to obtain the pure 1,8-naphthyridine derivative.

Protocol 2: One-Pot, Three-Component Synthesis of Fused Benzo[b][6][7]naphthyridines

This protocol describes a rapid, one-pot synthesis of more complex naphthyridine scaffolds under microwave irradiation.[3]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • 1-Tetralone

  • Ammonium acetate

  • Sodium hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • CEM Microwave Synthesizer

Procedure:

  • In a flask suitable for microwave synthesis, add 2-chloroquinoline-3-carbaldehyde (2.4 mmol), 1-tetralone (3.6 mmol), and ammonium acetate (6 mmol).[3]

  • Add NaH (10 mol %) and dry DMF (10 mL).

  • Place the flask in the microwave oven and irradiate at 240W for 10-12 minutes.[3]

  • After the reaction, cool the mixture and pour it onto crushed ice.

  • The precipitated solid is then filtered, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various 1,8-naphthyridine derivatives based on literature data.

EntryReactant 1Reactant 2Catalyst/BasePower (W)Time (min)Yield (%)Reference
12-AminonicotinaldehydeMalononitrilePiperidine---[4]
22-AminonicotinaldehydeEthyl cyanoacetatePiperidine---[4]
32-Aminonicotinaldehydep-Nitrophenylacetonitrile10% KOH4501.598
42-AminonicotinaldehydeAcetophenoneDABCO (20 mol%)6004.570
52-Aminonicotinaldehydep-ChloroacetophenoneDABCO (20 mol%)6005.082
62-Aminonicotinaldehydep-MethoxyacetophenoneDABCO (20 mol%)6006.080
7BenzaldehydePyruvic acid, 2-AminopyridineNone3207-9-[2]
82-Chloroquinoline-3-carbaldehyde1-Tetralone, Ammonium AcetateNaH24010-12-[3]

Logical Relationships in Multi-Step Synthesis

For more complex substituted 1,8-naphthyridines, a multi-step pathway may be employed. The following diagram illustrates a synthetic route involving an initial Sonogashira coupling followed by a microwave-assisted intramolecular Diels-Alder reaction to furnish the naphthyridinone core.[1]

A Terminal Alkyne Precursor C Sonogashira Cross-Coupling A->C B Aryl Halide B->C D Coupled Product (Internal Alkyne) C->D E Microwave-Assisted Intramolecular Diels-Alder Reaction D->E F Substituted 3,4-dihydro- 1,8-naphthyridin-2(1H)-one E->F

Caption: A multi-step pathway for synthesizing substituted 1,8-naphthyridinones.

Microwave-assisted synthesis represents a highly effective and efficient methodology for the preparation of 4-substituted-1,8-naphthyridines and related scaffolds.[5] The protocols outlined, supported by the summarized data, demonstrate significant advantages over conventional methods, including drastically reduced reaction times, often higher yields, and the possibility of performing reactions under solvent-free conditions.[2] These attributes make MAOS an invaluable tool for researchers and professionals in the field of drug discovery and development, enabling rapid library synthesis and exploration of the chemical space around the privileged 1,8-naphthyridine core.

References

Ligand Selection for Cross-Coupling Reactions on 1,8-Naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. The functionalization of this electron-deficient, bidentate heterocyclic system via cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives. However, the presence of two nitrogen atoms can lead to catalyst inhibition or deactivation, making ligand selection a critical parameter for successful and efficient transformations.

These application notes provide a comprehensive guide to ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the 1,8-naphthyridine scaffold. This document includes detailed experimental protocols, quantitative data for ligand performance on related heterocycles, and visual guides to aid in experimental design.

Key Considerations for Ligand Selection on 1,8-Naphthyridine

The electron-deficient nature of the 1,8-naphthyridine ring can render oxidative addition more facile compared to electron-rich aromatics. However, the two nitrogen atoms can act as a chelating ligand for the palladium catalyst, potentially leading to catalyst sequestration and reduced activity. Therefore, the choice of ligand is crucial to modulate the catalyst's electronic properties and steric environment to favor the desired catalytic cycle over catalyst deactivation.

General Recommendations:

  • Bulky, electron-rich phosphine ligands are often the first choice. The steric bulk can disfavor the formation of inactive catalyst-naphthyridine complexes and promote the reductive elimination step. The electron-donating nature of these ligands enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts, often outperforming phosphines in challenging cross-coupling reactions.

  • Bidentate phosphine ligands with a large bite angle, such as Xantphos, can be effective in preventing the formation of inactive palladium dimers and promoting catalyst stability.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For 1,8-naphthyridine substrates, the choice of ligand is critical to achieve high yields and avoid side reactions. While direct comparative studies on 1,8-naphthyridine are limited, data from reactions on the electronically similar 2-chloropyridine provide a valuable starting point for ligand selection.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

EntryLigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10012Moderate
2SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100495
3XPhosPd(OAc)₂K₃PO₄t-BuOH/H₂O80298
4RuPhosPd-G3-XPhosK₃PO₄Dioxane1001892
5IPr[Pd(IPr)(cin)Cl]K₂CO₃EtOH/H₂O80196

Data compiled from various sources on Suzuki-Miyaura coupling of 2-chloropyridines and should be considered as a guide for optimization on 1,8-naphthyridine substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,8-naphthyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,8-naphthyridine.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylated compounds. The choice of ligand is crucial for achieving high yields, particularly with electron-deficient heterocycles like 1,8-naphthyridine which can be challenging substrates.[1]

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline

EntryLigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
1BINAPPd₂(dba)₃NaOt-BuToluene11012High
2XantphosPd(OAc)₂Cs₂CO₃Dioxane1102491
3BrettPhos[Pd(cinnamyl)Cl]₂K₃PO₄t-AmylOH1001895
4Josiphos (CyPF-tBu)Pd(OAc)₂NaOt-BuToluene80499
5IPr[Pd(IPr)(allyl)Cl]NaOt-BuDioxane100398

Data compiled from various sources on Buchwald-Hartwig amination of 2-chloropyridines and should be considered as a guide for optimization on 1,8-naphthyridine substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-1,8-naphthyridine

This protocol provides a general method for the N-arylation of an amino-1,8-naphthyridine.

Materials:

  • 2-Amino-1,8-naphthyridine

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2-amino-1,8-naphthyridine (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-amino-1,8-naphthyridine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 1,8-Naphthyridine Substrate, Aryl Halide, Pd Catalyst, Ligand, and Base in an oven-dried Schlenk tube atmosphere Evacuate and backfill with Inert Gas (3x) reagents->atmosphere solvent Add Degassed Anhydrous Solvent atmosphere->solvent heat Heat reaction mixture with stirring (e.g., 80-120 °C) solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Filter, and perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes. For 1,8-naphthyridine substrates, both copper-catalyzed and copper-free conditions can be employed. The choice of ligand is important to ensure high yields and prevent side reactions such as the homocoupling of the alkyne.

Table 3: Ligand and Condition Variations for Sonogashira Coupling of Halo-N-Heterocycles

EntryLigandCatalyst SystemBaseSolventTemp. (°C)Notes
1PPh₃Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 50Classical conditions, widely applicable.
2P(t-Bu)₃Pd(OAc)₂ / CuICs₂CO₃Dioxane60Bulky phosphine for improved activity.
3XPhosPd₂ (dba)₃K₃PO₄Toluene100Copper-free conditions.
4IPr[Pd(IPr)Cl₂]₂DBUDMF80NHC ligand, often for challenging substrates.
5NonePd/CK₂CO₃H₂O/EtOH80Heterogeneous, phosphine-free conditions.

This table provides a general overview of conditions used for Sonogashira couplings on various N-heterocycles.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-1,8-naphthyridine

This protocol describes a typical copper-cocatalyzed Sonogashira reaction.

Materials:

  • 2-Bromo-1,8-naphthyridine

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-bromo-1,8-naphthyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed THF (10 mL) followed by triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Ligand_Selection_Logic cluster_suzuki Suzuki Ligand Choice cluster_buchwald Buchwald-Hartwig Ligand Choice cluster_sonogashira Sonogashira Ligand Choice Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, sp) Start->Sonogashira S_Ligand1 Bulky Monodentate Phosphines (e.g., SPhos, XPhos) Suzuki->S_Ligand1 S_Ligand2 NHC Ligands (e.g., IPr) Suzuki->S_Ligand2 B_Ligand1 Bulky Biarylphosphines (e.g., BrettPhos, RuPhos) Buchwald->B_Ligand1 B_Ligand2 Bidentate Ligands (e.g., Xantphos) Buchwald->B_Ligand2 B_Ligand3 Josiphos-type Ligands Buchwald->B_Ligand3 So_Ligand1 Triphenylphosphine (PPh₃) (with CuI) Sonogashira->So_Ligand1 So_Ligand2 Bulky Alkylphosphines (e.g., P(t-Bu)₃) Sonogashira->So_Ligand2 So_Ligand3 Consider Copper-Free with Bulky Phosphines Sonogashira->So_Ligand3

References

Application Notes: Synthesis and Evaluation of 1,7-Naphthyridine-Based PDE4D Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4), an enzyme family crucial for the hydrolysis of cyclic adenosine monophosphate (cAMP), has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders. The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various tissues. Notably, the PDE4D subtype is highly expressed in the brain and immune cells, making it a key target for conditions such as Alzheimer's disease, and other neurodegenerative and inflammatory diseases.[1] Inhibition of PDE4D elevates intracellular cAMP levels, which in turn modulates various downstream signaling pathways, leading to anti-inflammatory and pro-cognitive effects.

The 1,7-naphthyridine scaffold has been identified as a promising core structure for the development of potent and selective PDE4D inhibitors. This application note provides detailed protocols for the synthesis of a representative 1,7-naphthyridine-based PDE4D inhibitor and for the in vitro evaluation of its inhibitory activity.

Signaling Pathway and Experimental Logic

The inhibition of PDE4D leads to an increase in intracellular cAMP, which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuroprotection and synaptic plasticity.

PDE4D_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE4D PDE4D cAMP->PDE4D Hydrolyzes PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4D->AMP Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PDE4D Inhibits CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene

Figure 1: PDE4D Signaling Pathway and Inhibition.

The experimental workflow for identifying and characterizing 1,7-naphthyridine-based PDE4D inhibitors involves a multi-step process, beginning with the chemical synthesis of the compound library, followed by in vitro screening to determine their inhibitory potency and selectivity against PDE4D.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction1 Step 1: Formation of 1,7-Naphthyridine Core Start->Reaction1 Reaction2 Step 2: Functionalization (e.g., Suzuki/Stille Coupling) Reaction1->Reaction2 Purification Purification and Characterization Reaction2->Purification Screening In Vitro PDE4D Inhibition Assay (FP) Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling (PDE4A, B, C) IC50->Selectivity Data Data Analysis Selectivity->Data

Figure 2: Experimental Workflow.

Data Presentation

The inhibitory activities of a selection of 1,7-naphthyridine derivatives against the four PDE4 subtypes are summarized in the table below. The data highlights the potency and selectivity of these compounds for PDE4D.

CompoundR1R2PDE4A IC50 (µM)PDE4B IC50 (µM)PDE4C IC50 (µM)PDE4D IC50 (µM)Selectivity (Fold vs. PDE4D)
NVP 3-Nitrophenyl4-Carboxyphenyl3.30.655.70.57A: 5.8, B: 1.1, C: 10
1 3-Fluorophenyltrans-4-Carboxycyclohexyl---Potent-
NVP-ABE171 -----0.0015Selective for PDE4D

Data for NVP is for the catalytic domain of the respective PDE4 subtypes.[2] Compound 1 is a known potent PDE4 inhibitor.[3][4] NVP-ABE171 is a potent and selective 1,7-naphthyridine derivative.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-[8-(3-Fluorophenyl)[2][3]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid

This protocol describes a six-step synthesis of a potent 1,7-naphthyridine-based PDE4D inhibitor.

Materials:

  • 2-Cyano-3-methylpyridine

  • Cyclohexane-1,4-dicarboxylic acid dimethyl ester

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Standard organic solvents and reagents for synthesis

Procedure:

A detailed six-step synthesis for 4-[8-(3-fluorophenyl)[2][3]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid has been described with an overall yield of 27%. The synthesis starts from 2-cyano-3-methylpyridine, cyclohexane-1,4-dicarboxylic acid dimethyl ester, and 3-fluorophenylboronic acid. The trans stereochemistry of the cyclohexane moiety is achieved through a series of equilibration steps at different stages of the synthesis. The key steps involve the construction of the 1,7-naphthyridine core followed by palladium-catalyzed cross-coupling reactions to introduce the substituted aryl and cyclohexyl groups. For a detailed, step-by-step procedure, refer to the original publication.

Protocol 2: In Vitro PDE4D Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE4D assay kits and is designed for the screening and profiling of PDE4D inhibitors in a 96-well format.

Materials:

  • Purified recombinant rat PDE4D enzyme

  • FAM-Cyclic-3',5'-AMP (fluorescently labeled substrate)

  • PDE Assay Buffer

  • Binding Agent (specific phosphate-binding nanobead)

  • Test compounds (1,7-naphthyridine derivatives)

  • Control inhibitor (e.g., Roflumilast)

  • 96-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a complete PDE assay buffer.

    • Thaw the PDE4D enzyme on ice and dilute to the working concentration (e.g., 0.6 pg/µl) with the complete assay buffer.

    • Prepare serial dilutions of the test compounds and control inhibitor at 10-fold the desired final concentrations.

    • Resuspend the FAM-Cyclic-3',5'-AMP in the complete assay buffer to a 2 µM solution.

    • Dilute the PDE Binding Agent 100-fold with the provided diluent.

  • Assay Plate Setup:

    • Add 45 µl of complete assay buffer to the "Blank" wells.

    • Add 40 µl of complete assay buffer to the "Reference Control" wells.

    • Add 40 µl of the diluted PDE4D enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 5 µl of the diluent solution (e.g., 10% DMSO in buffer) to the "Blank," "Reference Control," and "Positive Control" wells.

    • Add 5 µl of the serially diluted test compounds or control inhibitor to the respective "Test Inhibitor" wells.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µl of the 2 µM FAM-Cyclic-3',5'-AMP solution to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the reaction by adding 100 µl of the diluted PDE Binding Agent to all wells.

    • Incubate at room temperature for 30 minutes with gentle agitation.

    • Read the fluorescence polarization (FP) on a plate reader (Excitation: ~470 nm, Emission: ~528 nm).

  • Data Analysis:

    • Subtract the average FP value of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition) and "Reference Control" (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 1,7-naphthyridine scaffold represents a valuable starting point for the design of potent and selective PDE4D inhibitors. The provided synthetic and assay protocols offer a framework for researchers to synthesize and evaluate novel compounds targeting PDE4D for the potential treatment of neurodegenerative and inflammatory diseases. The structure-activity relationship data indicates that substitutions at the 6 and 8 positions of the 1,7-naphthyridine core are critical for potent and selective inhibition of PDE4D. Further optimization of these compounds could lead to the development of clinical candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming challenges associated with low yields in the Suzuki coupling of naphthyridines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a naphthyridine substrate is resulting in a low yield. What are the most common underlying issues?

Low yields in the Suzuki coupling of naphthyridines often stem from a few common problems. The nitrogen atoms within the naphthyridine ring can coordinate with the palladium catalyst, leading to deactivation or "catalyst poisoning"[1][2]. Another frequent issue is the premature decomposition of the boronic acid reagent through a process called protodeboronation, where the boron group is replaced by a hydrogen atom[1][3]. Additionally, unwanted side reactions such as the formation of homocoupled products (dimers of your starting materials) can consume reagents and reduce the yield of the desired product[1][4]. Poor solubility of the naphthyridine starting material can also hinder the reaction[1].

Q2: How can I prevent the naphthyridine nitrogen from poisoning the palladium catalyst?

Catalyst poisoning by the basic nitrogen atoms of the naphthyridine is a primary cause of low yields. To mitigate this, consider switching to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos[1]. These ligands can shield the palladium center and favor the desired catalytic cycle. Using a pre-formed palladium precatalyst can also be beneficial[1]. Another strategy is the slow addition of the naphthyridine coupling partner to the reaction mixture, which helps to maintain a low concentration and reduce its inhibitory effect on the catalyst[1].

Q3: What steps can I take to minimize protodeboronation of my boronic acid?

Protodeboronation is an undesired side reaction that consumes your boronic acid. To suppress it, it is crucial to work under anhydrous conditions. Using more stable boronate esters, such as pinacol or MIDA esters, instead of boronic acids can significantly reduce this side reaction[1][3]. Running the reaction at the lowest effective temperature and for the shortest possible time can also favor the desired cross-coupling over protodeboronation[1].

Q4: I am observing significant amounts of homocoupling byproducts. How can this be avoided?

Homocoupling is often promoted by the presence of oxygen. Therefore, it is essential to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment[1][5]. Using a slight excess of the naphthyridine halide relative to the boronic acid can also help to minimize the homocoupling of the boronic acid.

Q5: Could the choice of base and solvent be the reason for my low yield?

Absolutely. The base is critical for activating the boronic acid to facilitate transmetalation[6][7]. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are generally effective[6][8][9]. The choice of solvent is equally important for solubility and reaction rate. A mixture of a non-polar solvent like dioxane or toluene with water is often used[1][10]. Screening different solvent systems and bases is a key part of optimizing the reaction.

Troubleshooting Workflow

If you are experiencing low yields, the following workflow can help you systematically identify and resolve the issue.

TroubleshootingWorkflow start Low Yield Observed check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst check_deboronation Is protodeboronation suspected? check_catalyst->check_deboronation No solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->solution_catalyst Yes check_solubility Are starting materials fully dissolved? check_deboronation->check_solubility No solution_deboronation Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_deboronation->solution_deboronation Yes check_homocoupling Is homocoupling a major byproduct? check_solubility->check_homocoupling No solution_solubility Screen different solvents or increase reaction temperature. check_solubility->solution_solubility Yes solution_homocoupling Thoroughly degas the reaction mixture and run under inert atmosphere. check_homocoupling->solution_homocoupling Yes end Improved Yield check_homocoupling->end No solution_catalyst->end solution_deboronation->end solution_solubility->end solution_homocoupling->end

Caption: A troubleshooting workflow for low yields in naphthyridine Suzuki coupling.

Suzuki Catalytic Cycle and Major Side Reactions

Understanding the catalytic cycle and where side reactions can occur is crucial for effective troubleshooting.

SuzukiCycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd_complex R-Pd(II)L_n-X pd0:e->pd_complex:w R-X catalyst_poisoning Catalyst Poisoning (Naphthyridine Coordination) pd0->catalyst_poisoning transmetalation Transmetalation pd_r_ar R-Pd(II)L_n-Ar pd_complex:s->pd_r_ar:n Ar-B(OR)₂ homocoupling Homocoupling (Ar-Ar) pd_complex->homocoupling pd_r_ar:w->pd0:e reductive_elim Reductive Elimination product R-Ar pd_r_ar:s->product:n protodeboronation Protodeboronation (Ar-H) boronic_acid Ar-B(OR)₂ boronic_acid->protodeboronation

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for a Buchwald-Hartwig amination reaction?

A typical catalyst loading for Buchwald-Hartwig aminations is in the range of 1-2 mol%.[1] However, this can vary significantly based on the specific substrates, ligand, palladium source, and reaction conditions. For challenging substrates or when using weaker bases, higher catalyst loadings of up to 5-10 mol% may be necessary.[2] In some optimized systems, catalyst loading can be significantly reduced.

Q2: My reaction is giving a low yield. What are the first parameters I should investigate related to the catalyst?

If you are experiencing low yield, consider the following factors related to the catalyst system:

  • Catalyst Choice: Ensure you are using the most appropriate palladium source and ligand for your specific transformation. Palladium(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and may necessitate higher catalyst loadings.[2] Using a pre-catalyst, which readily forms the active LPd(0) species, is often a more reliable approach.[2][3]

  • Ligand Selection: The choice of ligand is critical and depends heavily on the nature of the amine and aryl halide.[4] Bulky, electron-rich biarylphosphine ligands are frequently employed to facilitate the reaction.[5][6]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture.[4] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. Impurities in reagents can also poison the catalyst.[7]

Q3: I am observing the formation of side products. How can I minimize these by adjusting the catalyst loading?

The formation of side products like hydrodehalogenation or homocoupling can sometimes be influenced by catalyst loading.[6]

  • High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote undesired side reactions.[6] It is advisable to screen for the minimum effective catalyst loading that provides a good yield of the desired product.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can also be crucial. An excess of the phosphine ligand relative to the palladium source can sometimes help stabilize the catalyst and prevent side reactions.

Q4: When should I consider using a palladium pre-catalyst versus generating the catalyst in situ?

Palladium pre-catalysts are generally recommended for their reliability and ease of use.[2][3] They are designed to efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.[2] In situ generation from Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ can be less efficient and may require higher catalyst loadings.[2] However, in situ methods can be more cost-effective for large-scale synthesis, provided the conditions are well-optimized.

Q5: Can the choice of base affect the optimal catalyst loading?

Yes, the choice of base has a significant impact on the reaction and can influence the required catalyst loading.[1]

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates and may allow for lower catalyst loadings.[1] However, they are not compatible with base-sensitive functional groups.[1]

  • Weak Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but often require higher reaction temperatures and potentially higher catalyst loadings to achieve comparable reaction rates.[1][4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for Buchwald-Hartwig amination.

Problem: Low or No Product Formation
Potential CauseSuggested Solution
Inactive Catalyst Ensure the reaction is performed under strictly inert conditions (argon or nitrogen). Use anhydrous, degassed solvents. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider switching to a more reliable palladium pre-catalyst.[2][3][4]
Inappropriate Catalyst System The choice of ligand is crucial and substrate-dependent. Screen a panel of ligands to find the optimal one for your specific amine and aryl halide combination.[4][6] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good starting point for secondary amines.[1][6]
Insufficient Catalyst Loading For challenging substrates or when using weaker bases, a higher catalyst loading may be required.[2][8] Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) to see if the yield improves.
Poor Solubility Ensure all reactants, particularly the base, are sufficiently soluble in the chosen solvent.[2][4] Toluene, dioxane, and THF are common solvents.[1][9] Consider using a co-solvent if solubility is an issue. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[2][4]
Suboptimal Temperature Typical reaction temperatures range from 80-100°C.[2][8] Less reactive substrates or reactions with weaker bases may require higher temperatures.[6][8]
Problem: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
Potential CauseSuggested Solution
High Catalyst Loading High concentrations of the catalyst can sometimes promote side reactions.[6] Try reducing the catalyst loading to the minimum effective amount.
Inappropriate Ligand The ligand plays a key role in preventing side reactions like β-hydride elimination, which leads to hydrodehalogenation.[6] Using bulky biarylphosphine ligands can sterically hinder the formation of undesired products.[6]
Incorrect Stoichiometry For primary amines, using a slight excess of the amine can sometimes suppress the hydrodehalogenation of the aryl halide.[6]
High Reaction Temperature Elevated temperatures can sometimes lead to increased side product formation.[6] If possible, try running the reaction at a lower temperature, potentially with a stronger base to maintain a reasonable reaction rate.

Experimental Protocol: Catalyst Loading Optimization using High-Throughput Experimentation (HTE)

This protocol outlines a general procedure for optimizing catalyst loading in a Buchwald-Hartwig amination reaction using a 96-well plate format for high-throughput screening.[10][11]

Materials:

  • Aryl halide

  • Amine

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • 96-well aluminum reaction block

  • Magnetic stir plate compatible with the reaction block

  • Teflon-coated stir beads

  • Gas-tight septa for sealing wells

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) for analysis

Procedure:

  • Preparation of Stock Solutions (Inside a Glovebox):

    • Prepare a stock solution of the aryl halide in the chosen anhydrous solvent.

    • Prepare a stock solution of the amine in the same solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

    • Prepare a stock solution or slurry of the base in the same solvent.

    • Prepare a stock solution of the palladium pre-catalyst and ligand in the same solvent. The concentration should be varied to achieve the desired range of catalyst loadings.

  • Reaction Setup in the 96-Well Plate (Inside a Glovebox):

    • To each well containing a magnetic stir bead, add the desired volume of the palladium pre-catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 1.5 mol%, 2 mol%, etc.).

    • Add the base solution/slurry to each well.

    • Add the aryl halide stock solution to each well.

    • Add the amine stock solution to each well.

    • Add the internal standard stock solution to each well.

    • Seal the 96-well plate with a gas-tight septum mat.

  • Reaction Execution:

    • Remove the sealed plate from the glovebox.

    • Place the reaction block on a magnetic stir plate and begin stirring.

    • Heat the reaction block to the desired temperature (e.g., 100°C).

    • Allow the reactions to proceed for a set amount of time (e.g., 16 hours).[12]

  • Work-up and Analysis:

    • After the reaction is complete, allow the block to cool to room temperature.

    • Quench each reaction by adding a suitable solvent (e.g., ethyl acetate) and water.

    • Agitate the plate to ensure thorough mixing.

    • Allow the layers to separate.

    • Take an aliquot from the organic layer of each well for analysis by GC or LC-MS.

    • Determine the yield of the desired product in each well relative to the internal standard.

  • Data Interpretation:

    • Plot the yield as a function of catalyst loading to determine the optimal concentration for your specific reaction.

Quantitative Data Summary

Table 1: Typical Catalyst Loading Ranges for Different Palladium Sources

Palladium SourceTypical Catalyst Loading (mol%)Notes
**Pd(II) Salts (e.g., Pd(OAc)₂) **2 - 10%Requires in-situ reduction to Pd(0), which can be inefficient. Higher loadings are often needed.[2]
Pd(0) Complexes (e.g., Pd₂(dba)₃) 1 - 5%Air-stable solid, but requires ligand exchange to form the active catalyst, which can be slow.[2]
Palladium Pre-catalysts (G1-G6) 0.5 - 2%Generally the most efficient and reliable. Allows for low catalyst loadings due to the facile generation of the active Pd(0) species.[2][13]

Table 2: Influence of Reaction Parameters on Catalyst Loading

ParameterGeneral TrendImpact on Catalyst Loading
Base Strength Stronger bases (e.g., NaOtBu) lead to faster reactions.[1]May allow for lower catalyst loadings.
Weaker bases (e.g., K₃PO₄, Cs₂CO₃) lead to slower reactions.[1]May require higher catalyst loadings.
Reaction Temperature Higher temperatures increase reaction rates.May allow for a reduction in catalyst loading.
Lower temperatures decrease reaction rates.May necessitate an increase in catalyst loading.
Substrate Reactivity More reactive aryl halides (e.g., iodides, bromides) react faster.[2]Can often be coupled with lower catalyst loadings.
Less reactive aryl halides (e.g., chlorides) react slower.[3]Typically require higher catalyst loadings and more specialized ligands.

Logical Workflow for Troubleshooting

Below is a diagram illustrating a logical workflow for troubleshooting common issues when optimizing catalyst loading for Buchwald-Hartwig amination.

TroubleshootingWorkflow start Start: Low Yield or No Reaction check_inert Are you using strictly inert conditions and anhydrous solvents? start->check_inert check_catalyst_system Is the Pd source and ligand appropriate for your substrates? check_inert->check_catalyst_system Yes fix_conditions Ensure inert atmosphere and dry solvents. check_inert->fix_conditions No screen_ligands Screen a panel of different ligands. check_catalyst_system->screen_ligands No check_solubility Are all components soluble in the reaction mixture? check_catalyst_system->check_solubility Yes increase_loading Try increasing the catalyst loading. success Problem Solved increase_loading->success use_precatalyst Consider switching to a palladium pre-catalyst. screen_ligands->use_precatalyst use_precatalyst->check_solubility change_solvent Try a different solvent or a co-solvent. check_solubility->change_solvent No check_temp_base Is the temperature and base strength appropriate? check_solubility->check_temp_base Yes change_solvent->check_temp_base check_temp_base->increase_loading Yes increase_temp_base Increase temperature or use a stronger base. check_temp_base->increase_temp_base No increase_temp_base->success fix_conditions->start

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

References

Preventing dehalogenation side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation side reactions in Suzuki coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling?

A1: Dehalogenation is a common side reaction in Suzuki coupling where the organic halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield.[1][2][3]

Q2: How can I identify if dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct can be confirmed by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a proton in the aromatic region where the halogen was previously located.[2][3]

Q3: What is the primary mechanism of dehalogenation?

A3: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through various pathways, such as the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace amounts of water.[1][4] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[1][4]

Q4: Which types of organic halides are most susceptible to dehalogenation?

A4: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1][2][5]

Q5: Are certain substrates more prone to dehalogenation?

A5: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1][6]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation in your Suzuki coupling reaction, consider the following troubleshooting steps.

Table 1: Effect of Reaction Parameters on Dehalogenation
ParameterObservationRecommendation to Reduce DehalogenationRationale
Ligand High dehalogenation with less bulky, electron-poor ligands (e.g., PPh₃).Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]Bulky, electron-donating ligands promote the desired reductive elimination step over the dehalogenation pathway.[7][8]
Base Significant side product with strong alkoxide bases (e.g., NaOEt, KOtBu).[3]Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3]Strong bases can act as hydride donors, leading to the formation of Pd-H species that cause dehalogenation.[3][4]
Solvent Increased dehalogenation in protic solvents (e.g., alcohols).Use aprotic solvents like dioxane, THF, or toluene.[1] If a protic solvent is necessary, use it in a mixed solvent system at lower concentrations.Protic solvents can be a source of hydrides or protons, contributing to dehalogenation.[1][4]
Water Content Excessive water can be a proton source.[1]Control water content. If using anhydrous conditions, ensure reagents and solvents are dry. In aqueous systems, vary the water ratio.[1][9]While some water is often necessary, excess water can promote dehalogenation.[1][9]
Temperature High temperatures can promote side reactions.Run the reaction at the lowest effective temperature.Minimizing thermal decomposition and alternative reaction pathways.[2]
Reaction Time Prolonged reaction times can lead to increased byproduct formation.Monitor the reaction closely and work it up as soon as it is complete.Reduces the time for competing side reactions to occur.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol is a starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Visual Guides

Catalytic Cycles

Suzuki_Coupling cluster_suzuki Suzuki Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(X)L2_d Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Ar-Pd(II)(X)L2_d->Ar-Pd(II)(H)L2 Hydride Formation Ar-H Ar-H Ar-Pd(II)(H)L2->Ar-H Reductive Elimination Pd(0)L2_d Pd(0)L2_d Ar-Pd(II)(H)L2->Pd(0)L2_d Pd(0)L2 Troubleshooting_Dehalogenation start High Dehalogenation Observed ligand Ligand Appropriate? start->ligand base Base Too Strong? ligand->base No change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ligand->change_ligand Yes solvent Solvent Protic? base->solvent No change_base Use Weaker Base (e.g., K2CO3, K3PO4) base->change_base Yes optimize Further Optimization: - Lower Temperature - Shorter Time solvent->optimize No change_solvent Use Aprotic Solvent (e.g., Toluene, Dioxane) solvent->change_solvent Yes solution Dehalogenation Minimized optimize->solution change_ligand->base change_base->solvent change_solvent->optimize

References

Technical Support Center: Purification of Crude 1,8-Naphthyridine Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1,8-naphthyridine products using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 1,8-naphthyridine derivatives.

Problem Potential Cause Recommended Solution
No Compound Elution (Stuck on Baseline) The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a dichloromethane/methanol system may be necessary.[1]
The compound may have degraded on the acidic silica gel.Test the stability of your compound on a TLC plate before running the column. If it degrades, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine (0.5-1% in the mobile phase).[2]
Poor Separation of Product and Impurities The solvent system is too polar, causing all compounds to elute too quickly.Decrease the polarity of the mobile phase to increase the retention time on the column, allowing for better separation.[1]
The chosen solvent system does not provide adequate selectivity.Experiment with different solvent systems. Sometimes, changing one of the solvents, even to one with similar polarity, can significantly alter the separation. For instance, substituting dichloromethane with ethyl acetate might improve resolution.[1]
Isomeric impurities are present, which have very similar polarities to the product.Employ a shallow solvent gradient during elution to maximize separation. High-performance column chromatography (HPLC) may be required for very difficult separations.[2]
Product Elutes as a Broad Band or Tailing Peak Acidic sites on the silica gel are interacting with the basic nitrogen atoms of the 1,8-naphthyridine ring.Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[2]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.
Low Product Yield After Purification The compound is partially soluble in the mobile phase and is eluting very slowly over many fractions.Once the product starts to elute, you can sometimes increase the polarity of the mobile phase to speed up the elution of the remaining product, provided no other impurities will co-elute.
The compound has poor solubility in the eluting solvent and did not fully load onto the column.Utilize a "dry loading" technique. Dissolve the crude product in a solvent in which it is soluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
Unexpected Peaks in Fractions The compound is degrading on the silica gel during the chromatography run.As mentioned earlier, test for stability on a TLC plate. If degradation is observed, switch to a less acidic stationary phase like alumina or use deactivated silica.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent system for my 1,8-naphthyridine derivative?

A1: A common starting point for 1,8-naphthyridine derivatives of intermediate polarity is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. For more polar derivatives, a system of dichloromethane and methanol is often a good choice. It is highly recommended to first test various solvent ratios using Thin Layer Chromatography (TLC) to find a system that gives your desired product an Rf value between 0.2 and 0.4 for optimal separation on the column.[1]

Q2: When should I choose recrystallization over column chromatography for purification?

A2: The choice depends on the nature of your crude product. Recrystallization is often the preferred first choice for solid materials as it can be simpler, faster, and more scalable than chromatography, especially if the product is relatively pure. Column chromatography is necessary when your product is an oil or a non-crystalline solid, or when impurities have very similar solubility profiles to your product, making recrystallization ineffective.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound is not very soluble in the mobile phase. To do this, dissolve your crude product in a suitable solvent, mix it with a small portion of silica gel, and then evaporate the solvent completely to get a free-flowing powder, which is then carefully added to the top of the packed column.

Q5: My 1,8-naphthyridine derivative is very polar and won't move from the baseline even with a high concentration of methanol in dichloromethane. What should I do?

A5: For very polar compounds that exhibit strong interaction with silica gel, you can try adding a small amount of a stronger, more polar solvent like acetic acid or a few drops of aqueous ammonia to your mobile phase, depending on the nature of your compound. Alternatively, reverse-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile or water/methanol mixtures), is often a better choice for highly polar compounds.

Data Presentation

The following tables summarize typical starting conditions and solvent systems that can be used for the purification of 1,8-naphthyridine derivatives. These should be optimized for each specific compound using TLC.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Polarity of 1,8-Naphthyridine DerivativeRecommended Solvent SystemStarting Ratio (v/v)Notes
Non-polar to Moderately PolarHexane / Ethyl Acetate9:1 to 1:1A versatile system for a wide range of derivatives.
Moderately Polar to PolarDichloromethane / Methanol99:1 to 9:1Good for compounds with higher polarity.[1]
Basic 1,8-NaphthyridinesHexane / Ethyl Acetate with TriethylamineAdd 0.5-1% TriethylamineThe addition of triethylamine helps to prevent peak tailing.[2]
Very Polar 1,8-NaphthyridinesDichloromethane / Methanol / Acetic AcidStart with 95:5:0.5For acidic or highly polar compounds.

Table 2: Example Purification Parameters for Specific 1,8-Naphthyridine Derivatives

CompoundStationary PhaseMobile Phase (Eluent)Observed Rf
4-Methyl-1,8-naphthyridine-2,7-diolSilica GelDichloromethane / Methanol0.2 - 0.4 (ideal)
2-Amino-1,8-naphthyridine dimersSilica GelChloroform to Chloroform/Methanol (98/2) gradientNot specified
7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][2][3]naphthyridineSilica Gel10% Methanol / Dichloromethane0.42

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol provides a general procedure for the purification of a crude 1,8-naphthyridine product using silica gel column chromatography.

1. Selection of Solvent System:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto several TLC plates.

  • Develop each TLC plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).

  • Visualize the spots under a UV lamp.

  • The optimal solvent system is one that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[1]

2. Column Packing (Wet Method):

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the column with a pipette, allowing it to adsorb onto the silica gel.

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring the surface of the silica gel is not disturbed.

  • Begin collecting fractions in test tubes or vials.

  • The elution can be isocratic (using a constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Isolation of Purified Product:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1,8-naphthyridine derivative.

Protocol 2: Acid-Base Extraction for Removal of Basic Impurities

This protocol is effective for removing basic impurities, such as unreacted 2-aminopyridine starting materials.

1. Dissolution:

  • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

2. Acid Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The basic impurities will be protonated and move into the aqueous layer.

  • Drain and discard the aqueous layer. Repeat the extraction if necessary.

3. Neutralization and Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by column chromatography if needed.

Mandatory Visualization

experimental_workflow start Crude 1,8-Naphthyridine Product tlc TLC Analysis for Solvent System Selection start->tlc column_prep Column Packing (Silica Gel) tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure 1,8-Naphthyridine Product evaporation->final_product

Caption: General workflow for the purification of 1,8-naphthyridine products by column chromatography.

troubleshooting_decision_tree start Poor Separation in Column Chromatography q1 Are peaks tailing? start->q1 a1 Add 0.5-1% Triethylamine to Eluent q1->a1 Yes q2 Is the product eluting too fast (high Rf)? q1->q2 No a1->q2 a2 Decrease Eluent Polarity q2->a2 Yes q3 Is the product stuck on the baseline (low Rf)? q2->q3 No end Improved Separation a2->end a3 Increase Eluent Polarity q3->a3 Yes q4 Is there evidence of degradation on TLC? q3->q4 No a3->end a4 Use Neutral Alumina or Deactivated Silica q4->a4 Yes q4->end No a4->end

Caption: A decision tree for troubleshooting common column chromatography separation issues.

References

Technical Support Center: Friedländer Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of naphthyridines. The content is designed to address common challenges and provide actionable solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the Friedländer synthesis of naphthyridines can often be attributed to several key factors. A systematic approach to troubleshooting should involve the evaluation of the following:

  • Purity of Starting Materials: Ensure the purity of the 2-aminopyridine-3-carbaldehyde (or related amino-aldehyde/ketone) and the active methylene compound. Impurities in the starting materials can introduce side reactions and inhibit the desired condensation.

  • Catalyst Choice and Loading: The selection of the catalyst is critical. While traditional methods often employ strong acids or bases, modern protocols have shown high efficiency with milder catalysts. For instance, basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) or choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to higher yields.[1] Catalyst loading should be optimized; for example, 1 mol% of ChOH has been found to be effective in aqueous media.[2]

  • Reaction Temperature: The reaction temperature may require optimization. While some protocols recommend heating, others achieve high yields at room temperature, particularly with highly active catalysts. It is advisable to experiment with a range of temperatures to determine the optimum for your specific substrates.

  • Solvent System: The choice of solvent can significantly impact the reaction rate and yield. While organic solvents are commonly used, recent studies have demonstrated high yields in water or even under solvent-free conditions. Green chemistry approaches using water as a solvent can simplify work-up and improve yields.[2]

  • Reaction Time: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extending the reaction duration may be necessary to drive the reaction to completion.

Q2: I am observing the formation of multiple products, suggesting poor regioselectivity. How can I control this?

Poor regioselectivity is a known challenge in the Friedländer synthesis, especially when using unsymmetrical ketones. Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, the use of specific amine catalysts has been reported to provide high regioselectivity.

  • Slow Addition of Reactants: The rate of addition of the ketone substrate can influence regioselectivity. A slow addition of the methyl ketone to the reaction mixture has been reported to increase the formation of the desired regioisomer.

  • Temperature Control: The reaction temperature can also influence the regioselectivity of the annulation. A systematic study of the effect of temperature on the product distribution is recommended.

Q3: What are the most common impurities I should expect, and how can I remove them?

The most frequently encountered impurities in the Friedländer synthesis of naphthyridines are typically unreacted starting materials and side products.

  • Unreacted 2-Aminopyridine Derivatives: Due to their basic nature, unreacted 2-aminopyridine starting materials can be effectively removed with an acidic wash during the workup. Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic impurity, causing it to partition into the aqueous layer.

  • Aldol Condensation Side Products: The active methylene compound, particularly ketones, can undergo self-condensation under basic or acidic conditions, leading to aldol products as impurities.[3][4] Careful control of reaction conditions, such as temperature and catalyst loading, can minimize this side reaction. Purification via column chromatography is often necessary to separate the desired naphthyridine from these byproducts.

  • High-Boiling Point Solvents: Residual high-boiling point solvents from the reaction or purification steps can be challenging to remove. For basic solvents like pyridine, an acid wash is effective. For others like DMSO, aqueous washes are required. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling organic solvents.

Q4: My crude product is a discolored oil or solid. What is the best purification strategy?

The purification strategy depends on the nature of the crude product and the impurities present.

  • Recrystallization: For solid crude products, recrystallization is often the most effective first step for purification. This technique is excellent for removing small amounts of impurities.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the recommended method. The polarity of the eluent system is crucial for good separation. Common solvent systems for 1,8-naphthyridines include gradients of methanol in dichloromethane or ethyl acetate in hexanes/petroleum ether.[5][6]

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield of the Friedländer synthesis. The following table summarizes the yields obtained for the synthesis of various 1,8-naphthyridine derivatives using a green chemistry approach with choline hydroxide in water.[2]

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine6>95
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine892
31-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1]naphthyridine1090
4Cyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid1294

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide [2]

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid catalyst.[2]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, propiophenone)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen (N₂) gas supply

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).

  • Add 1 mL of water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC using a suitable eluent (e.g., 10% methanol/dichloromethane).

  • Once the reaction is complete (typically within 6-12 hours), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Purification of 1,8-Naphthyridine Derivatives by Silica Gel Column Chromatography [5][7]

This protocol outlines a general procedure for the purification of 1,8-naphthyridine derivatives using silica gel column chromatography.

Materials:

  • Crude 1,8-naphthyridine product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., methanol/dichloromethane or ethyl acetate/petroleum ether)

  • Standard laboratory glassware for column chromatography

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A suitable solvent system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,8-naphthyridine derivative.

Visualizations

Friedlander_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (2-Aminopyridine-3-carbaldehyde & Active Methylene Compound) catalyst Catalyst & Solvent Selection start->catalyst reaction Friedländer Condensation catalyst->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (Acidic/Basic Wash) monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification end Pure Naphthyridine Product purification->end Troubleshooting_Friedlander cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions Solutions start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity unreacted_sm Unreacted Starting Materials Present? start->unreacted_sm optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time side_products Side Products Observed? unreacted_sm->side_products No acid_wash Perform Acidic Wash unreacted_sm->acid_wash Yes (Basic Impurities) column Column Chromatography side_products->column Yes recrystallize Recrystallization side_products->recrystallize Minor Impurities

References

Technical Support Center: Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting for improving regioselectivity in 1,8-naphthyridine synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,8-naphthyridines, and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation, Combes synthesis, and various multicomponent reactions.[1] The primary challenge across these methods is controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to the formation of isomeric byproducts.[1] Other difficulties include preventing the self-condensation of reactants and ensuring complete cyclization to form the desired naphthyridine ring system.[1]

Q2: What is the primary cause of byproduct formation in the Friedländer synthesis of 1,8-naphthyridines?

A2: In the Friedländer synthesis, which involves the reaction of a 2-aminopyridine-3-carbaldehyde with a ketone or aldehyde containing an α-methylene group, the main source of byproducts is the lack of regioselectivity when using unsymmetrical ketones. This can result in the formation of two different constitutional isomers. For example, reacting 2-aminonicotinaldehyde with an unsymmetrical ketone like 2-butanone can yield both 2,3-dimethyl- and 2-ethyl-1,8-naphthyridine.[1]

Q3: How can I improve the regioselectivity of the Friedländer synthesis?

A3: Improving regioselectivity in the Friedländer synthesis can be achieved through several strategies:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For instance, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[2][3][4] Basic ionic liquids and choline hydroxide have also shown excellent catalytic activity.[5]

  • Slow Addition of Ketone: A slow and controlled addition of the ketone substrate to the reaction mixture can significantly increase regioselectivity.[3][4]

  • Temperature Control: The reaction temperature can influence the regiomeric ratio. Higher temperatures have been shown to positively affect regioselectivity in some cases.[3][4]

  • Solvent Choice: The solvent system can impact reaction outcomes. While traditional methods use organic solvents, greener alternatives like water or even solvent-free conditions have demonstrated high yields and can influence selectivity.[2][6]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis

Low yields are a common problem and can be addressed by systematically evaluating the following factors:

  • Sub-optimal Reaction Conditions:

    • Solvent: While organic solvents are common, consider using water or solvent-free conditions, which have been shown to produce high yields.[2][6] Reusable catalysts under solvent-free conditions can also simplify the work-up process.[2]

    • Temperature: The optimal temperature can vary. Some protocols require heating (e.g., 80°C), while others with highly active catalysts can achieve high yields at room temperature.[2] It is advisable to perform a temperature screen to find the optimal condition for your specific substrates.

  • Purity of Starting Materials: Ensure the purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound, as impurities can lead to side product formation.[2]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned reaction time, consider extending the duration.[2]

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones in Friedländer Annulation

The formation of multiple products due to poor regioselectivity is a known challenge. Here are some strategies to improve it:

  • Catalyst Selection: The choice of catalyst is crucial.

    • Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to favor the 2-substituted products.[4]

    • The bicyclic amine catalyst TABO has demonstrated high regioselectivity, achieving up to a 96:4 ratio for 1,8-naphthyridines.[3][4]

  • Slow Addition of the Ketone: A simple yet effective technique is the slow addition of the unsymmetrical ketone to the reaction mixture.[3][4]

  • Temperature Optimization: Regioselectivity can be temperature-dependent. A systematic study of the reaction at different temperatures is recommended.[4]

Quantitative Data Summary

The following tables summarize the impact of different catalysts and reaction conditions on the regioselectivity of 1,8-naphthyridine synthesis.

Table 1: Effect of Catalyst on Regioselectivity in Friedländer Annulation

CatalystUnsymmetrical KetoneMajor RegioisomerRegiomeric RatioYield (%)Reference
TABO2-Butanone2-Ethyl-1,8-naphthyridine96:465-84[3][4]
Pyrrolidine2-Butanone2-Ethyl-1,8-naphthyridineHighGood[4]
[Bmmim][Im]2-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridineNot specifiedHigh[7]
Choline HydroxideAcetone2-Methyl-1,8-naphthyridineNot applicableExcellent[8]

Experimental Protocols

Key Experiment: Highly Regioselective Friedländer Annulation Using TABO Catalyst

This protocol is adapted from literature describing the use of novel amine catalysts to achieve high regioselectivity.[3][4]

Materials:

  • 2-Aminonicotinaldehyde

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of 2-aminonicotinaldehyde in the chosen anhydrous solvent, add the TABO catalyst (typically 5-10 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 80-110°C).

  • Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of several hours using a syringe pump.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Start: Poor Regioselectivity Observed check_catalyst Is an appropriate regioselective catalyst being used (e.g., TABO)? start->check_catalyst change_catalyst Action: Switch to a known regioselective catalyst. check_catalyst->change_catalyst No check_addition Is the unsymmetrical ketone added slowly? check_catalyst->check_addition Yes change_catalyst->check_addition slow_addition Action: Implement slow addition of the ketone. check_addition->slow_addition No optimize_temp Action: Optimize reaction temperature. check_addition->optimize_temp Yes slow_addition->optimize_temp analyze_results Analyze Regiomeric Ratio optimize_temp->analyze_results

Caption: Troubleshooting decision tree for improving regioselectivity.

Competing Reaction Pathways in Friedländer Annulation

friedlander_pathways 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde intermediate Reaction Intermediate 2-Aminonicotinaldehyde->intermediate Unsymmetrical Ketone R1-CH2-CO-R2 Unsymmetrical Ketone->intermediate pathway_a Pathway A (Attack at CH2) intermediate->pathway_a Catalyst/Conditions pathway_b Pathway B (Attack at R1-side) intermediate->pathway_b Catalyst/Conditions product_a Regioisomer A pathway_a->product_a product_b Regioisomer B pathway_b->product_b

References

Technical Support Center: Catalyst Inhibition by Nitrogen in Heteroaryl Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heteroaryl Suzuki couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst inhibition by nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with nitrogen-containing heterocycles often challenging?

A1: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, interfering with the catalytic cycle.[1] This is particularly problematic with unprotected N-H groups found in many azoles like indazoles, benzimidazoles, and pyrazoles.[2][3][4][5] The acidity of the N-H group and the basicity of any imine-type nitrogens can influence the degree of inhibition.[2]

Q2: What are the most common side reactions in these couplings?

A2: The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, where a proton source (like water) replaces the boron moiety.[6] This is more significant with electron-deficient heteroaryl boronic acids.[6]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two boronic acid molecules or two aryl halide molecules.[6] The presence of oxygen can promote the homocoupling of boronic acids.[6][7][8]

  • Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the corresponding arene as a byproduct.[1]

Q3: How can I minimize catalyst poisoning by basic nitrogen heterocycles?

A3: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6] These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[6]

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[2][3][4][5][6]

  • Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[6]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Catalyst Inactivation/Poisoning: The nitrogen heterocycle is coordinating to the palladium catalyst.[1]1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[6] 2. Use a pre-formed palladium precatalyst .[2][6] 3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture.[6]
Inactive Catalyst: The palladium source is not active, or the active Pd(0) species is not being generated.1. Ensure the palladium source is active . If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[6] 2. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[6]
Poor Solubility: The nitrogen-containing heterocycle is not fully dissolved in the reaction solvent.[6][9]1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[6] 2. Increase the reaction temperature .[6]
Significant Protodeboronation Unstable Boronic Acid/Ester: The heteroaryl boronic acid is susceptible to cleavage by proton sources.[6]1. Use a more stable boronate ester (e.g., pinacol, MIDA).[10] 2. Run the reaction under anhydrous conditions .[6][9] 3. Use the lowest effective temperature and shortest possible reaction time .[6]
Major Homocoupling Byproduct Presence of Oxygen: Dissolved oxygen in the reaction mixture promotes the homocoupling of boronic acids.[6][7][8]1. Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).[6] 2. Maintain a positive pressure of inert gas throughout the reaction.[6]
Pd(II) Mediated Homocoupling: Free Pd(II) in the reaction mixture can catalyze the homocoupling of the boronic acid.[7][8]1. Add a mild reducing agent , such as potassium formate, to the reaction mixture.[7][8] 2. Ensure that the Pd(0) species is efficiently generated and maintained throughout the catalytic cycle.[6]

Data Presentation

Table 1: Influence of Ligands and Palladium Sources on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole. [2]

EntryPd SourceLigandYield (%)
1Pd₂(dba)₃SPhos56
2Pd₂(dba)₃XPhos45
3P1 (XPhos precatalyst)-71
4P2 (SPhos precatalyst)-80
5Pd(OAc)₂SPhos25
6Pd₂(dba)₃None0

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

Table 2: Suzuki-Miyaura Cross-Coupling of Various Unprotected Heteroaryl Chlorides. [2]

EntryHeteroaryl HalideBoronic AcidPrecatalyst (mol%)Time (h)Temp (°C)Yield (%)
16-ChloroindolePhenylboronic acidP1 (1.0)56097
25-Chlorooxindole4-Tolylboronic acidP1 (1.5)86099
34-Chloro-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidP1 (1.5)66091
43-Chloro-1H-indazole4-(Trifluoromethyl)phenylboronic acidP2 (2.5)1510085
52-Chloro-1H-benzimidazole3-Thienylboronic acidP2 (3.5)2010078

General conditions: aryl halide (1.00 mmol), boronic acid (1.50-2.00 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL).

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Unprotected Heteroaryl Halides:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl halide (1.00 mmol), the boronic acid (1.50-2.00 mmol), and potassium phosphate (K₃PO₄, 2.00 mmol).

  • Inert Atmosphere: The vial is sealed with a septum and evacuated and backfilled with an inert gas (argon or nitrogen) three times.[6]

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL) via syringe.[2]

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[6]

  • Catalyst Addition: Add the palladium precatalyst (e.g., P1 or P2, 1.0-3.5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[2][6]

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Cycle_Inhibition cluster_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Inactive [Pd(0)L_n(N-Het)] (Inactive Catalyst) Pd0->Inactive Catalyst Inhibition ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdX->TM Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L_n) TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product Inhibitor N-Heterocycle Inhibitor->Inactive

Caption: Catalytic cycle of Suzuki coupling and the inhibition pathway by N-heterocycles.

Troubleshooting_Workflow Start Low Yield in Heteroaryl Suzuki Coupling Q1 Is Catalyst Poisoning Suspected? Start->Q1 A1 Use Bulky Ligand (XPhos, SPhos) Use Precatalyst Slow Addition of Heteroaryl Q1->A1 Yes Q2 Is Protodeboronation Observed? Q1->Q2 No A1->Q2 A2 Use Stable Boronate Ester (MIDA) Anhydrous Conditions Lower Temperature Q2->A2 Yes Q3 Is Homocoupling a Major Byproduct? Q2->Q3 No A2->Q3 A3 Thoroughly Degas Reaction Use Mild Reducing Agent Q3->A3 Yes End Optimized Reaction Q3->End No A3->End

Caption: A troubleshooting workflow for heteroaryl Suzuki coupling reactions.

References

How to remove unreacted starting materials from naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials and other impurities from your crude naphthyridine products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of naphthyridine derivatives.

Problem Possible Cause Suggested Solution
Basic impurities (e.g., unreacted 2-aminopyridine) are present in the final product. The basic nature of these impurities makes them difficult to remove with chromatography alone.Perform an acidic wash of your crude product dissolved in an organic solvent. Washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurities, forming water-soluble salts that partition into the aqueous layer.[1]
The crude product is a discolored solid or oil. Presence of various impurities, including starting materials, byproducts, and residual solvents.For a solid, attempt recrystallization first.[1] If the product is an oil or recrystallization is ineffective, column chromatography is the recommended next step.[1]
The naphthyridine derivative streaks or does not move from the baseline during silica gel TLC/column chromatography. The compound is highly polar and interacts strongly with the acidic silica gel.- Increase the polarity of the mobile phase (e.g., use a dichloromethane/methanol mixture). - Add a basic modifier like triethylamine or methanolic ammonia (1-10%) to the eluent to reduce tailing.[2][3] - Consider using a different stationary phase, such as alumina or amine-functionalized silica.[2][3]
Poor separation between the desired product and an impurity during column chromatography. The polarity of the eluent may be too high, or the chosen solvent system may not provide adequate selectivity.- Decrease the polarity of the eluent to increase the retention time on the column. - Employ a gradient elution, starting with a low polarity eluent and gradually increasing it.[2][4] - Try a different solvent system; for example, substituting ethyl acetate for dichloromethane may alter selectivity.[4]
The product "oils out" instead of forming crystals during recrystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.- Use a lower boiling point solvent or a solvent mixture. - Adding a small amount of a co-solvent in which the compound is more soluble may help.[5]
Low yield after recrystallization. Too much solvent was used, keeping a significant portion of the product dissolved.Use the minimum amount of hot solvent required to dissolve the crude product and ensure the solution is cooled sufficiently to maximize crystal formation.[5]
Residual high-boiling point solvents (e.g., DMSO, pyridine) remain. These solvents are not easily removed by simple evaporation.- For basic solvents like pyridine, an acid wash is effective.[1] - For DMSO, aqueous washes are necessary to extract it from the organic phase.[1] - Co-evaporation (azeotroping) with a lower-boiling solvent like toluene under reduced pressure can help remove trace amounts of high-boiling organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in naphthyridine synthesis?

A1: The most frequently encountered impurities are unreacted starting materials, especially 2-aminopyridine derivatives, which are common precursors.[1] Other typical contaminants include high-boiling solvents like DMSO and pyridine, residual reagents, and byproducts from incomplete or alternative cyclization pathways.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: Recrystallization is often the best initial choice for purifying a solid crude product, especially if the purity is already reasonably high.[1][5] Column chromatography is more suitable for complex mixtures, oily or non-crystalline products, or when impurities have similar polarities to the desired product.[5]

Q3: What is a good starting solvent system for silica gel column chromatography of naphthyridine derivatives?

A3: A common starting point is a mixture of a non-polar solvent and a more polar one, such as ethyl acetate/n-hexane or dichloromethane/ethyl acetate.[2] For more polar naphthyridines, a system like dichloromethane/methanol is often effective.[2][6] It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.3-0.4 for the desired compound.[1]

Q4: How can I prevent my naphthyridine derivative from degrading on the silica gel column?

A4: Some naphthyridine derivatives can be sensitive to the acidic nature of silica gel.[4] To mitigate degradation, you can use deactivated silica gel, add a basic modifier like triethylamine to the eluent, or use an alternative stationary phase like alumina.[4] Performing a stability test on a TLC plate before running the column is also recommended.[4]

Q5: Can colored impurities be removed during recrystallization?

A5: Yes, colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[5] However, use charcoal sparingly as it can also adsorb the desired product, potentially reducing the yield.[5]

Quantitative Data Summary

The following table summarizes purification data for a representative naphthyridine derivative and its intermediates, demonstrating the effectiveness of recrystallization.

CompoundPurification MethodSolvent(s)Yield (%)Melting Point (°C)
3-Amino-1-bromo-4-methyl-2,6-naphthyridineRecrystallizationMethylene chloride-hexane79.8197.5-198.5

Data adapted from a reported experimental procedure for 4-Methyl-2,6-naphthyridine and its intermediates.[5]

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of the acidic solution that is 1-2 times the volume of the organic layer. Shake the funnel, allow the layers to separate, and drain the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the product.

Protocol 2: Recrystallization

This method is used to purify a crude solid product.[1]

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature without disturbance to promote the formation of large crystals.[7]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]

Protocol 3: Silica Gel Column Chromatography

This protocol is for separating compounds based on their polarity.[1]

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. The ideal eluent should provide good separation of the desired compound from impurities, with the product having an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the packed column.[1]

  • Elution: Carefully add the eluent to the column and begin the elution process. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.[2]

  • Fraction Collection and Analysis: Collect fractions in test tubes and analyze them by TLC to identify which fractions contain the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified naphthyridine derivative.[1]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the purification of a crude naphthyridine product.

G start Crude Product Obtained state Solid or Oil? start->state solid Solid Product state->solid Solid oil Oil / Non-Crystalline state->oil Oil recrystallize Attempt Recrystallization (Protocol 2) solid->recrystallize impurity_type Identify Impurity Type oil->impurity_type purity_check1 Purity Check (TLC/NMR/LCMS) recrystallize->purity_check1 pure1 Product is Pure purity_check1->pure1 OK impure1 Impurities Remain purity_check1->impure1 Not OK impure1->impurity_type basic Basic Impurity (e.g., 2-Aminopyridine) impurity_type->basic Basic other Side-Product / Other impurity_type->other Other acid_wash Perform Acid Wash (Protocol 1) basic->acid_wash chromatography Perform Column Chromatography (Protocol 3) other->chromatography acid_wash->chromatography If still impure purity_check2 Final Purity Check chromatography->purity_check2 pure2 Product is Pure purity_check2->pure2 OK

Caption: Troubleshooting workflow for naphthyridine purification.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the selection of bases and solvents in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Buchwald-Hartwig amination?

A1: Low or no yield can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. Key areas to investigate are the choice of base and solvent, the quality of the reagents (e.g., anhydrous and degassed solvents), and the selection of the appropriate palladium precatalyst and ligand for your specific substrates.[1][2] For instance, insolubility of reagents is a frequent cause of reaction failure.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the functional group tolerance of your substrates.[2]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often lead to higher reaction rates at lower temperatures.[1][2][3] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[3]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are preferred when substrates are sensitive to strong bases.[1] Reactions with weaker bases may require higher temperatures and catalyst loadings to achieve good conversion.[1] The particle size and surface area of inorganic bases can significantly impact the reaction rate, so grinding the base or adding celite can be beneficial.[1]

Q3: What is the role of the solvent, and how do I select an appropriate one?

A3: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, which is essential for a successful reaction.[1]

  • Common Solvents: Aprotic, non-polar solvents are typically used. Ethereal solvents (e.g., dioxane, THF, 2-MeTHF) and aromatic solvents (e.g., toluene, xylene) are the most common choices.[1][4]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should be avoided.[1]

  • "Green" Solvents: For acyl Buchwald-Hartwig cross-coupling, 2-MeTHF and MTBE have been identified as effective and more environmentally friendly alternatives.[5][6]

  • Aryl Iodide Substrates: When using aryl iodides, the iodide salt formed can inhibit the catalyst. Using a less polar solvent like toluene can help mitigate this by preventing the salt from dissolving.[7]

Q4: My starting material has a base-sensitive functional group. What conditions should I try?

A4: For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are recommended.[1] You may need to increase the reaction temperature (typically 80-100 °C) and potentially the catalyst loading to compensate for the lower reactivity of the weaker base.[1] Alternatively, organic bases like DBU can be used, sometimes in combination with an inorganic base.[1]

Q5: I am using an aryl chloride, and the reaction is very slow. How can I improve it?

A5: Aryl chlorides are generally less reactive than aryl bromides or iodides.[8] To improve the reaction rate, consider using a more electron-rich and bulky phosphine ligand, which can facilitate the challenging oxidative addition step.[9][10] Increasing the reaction temperature and using a strong base like NaOtBu are also common strategies.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor Solubility of Reagents The reaction mixture should be a homogenous solution or a fine suspension. If reagents are not dissolving, screen different solvents or solvent mixtures.[1] Consider that insolubility is a common reason for reaction failure.[1]
Incorrect Base Selection If using a weak base, the reaction may be too slow. Try a stronger base (e.g., NaOtBu) if your substrate allows. If your substrate is base-sensitive, ensure the weak base is finely ground to maximize surface area.[1]
Inappropriate Solvent Ensure you are using a suitable solvent like toluene, dioxane, or THF.[1] Avoid chlorinated solvents, acetonitrile, or pyridine.[1] For aryl iodides, a non-polar solvent like toluene is often preferred.[7]
Catalyst Deactivation Ensure your solvent is anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. Using a pre-catalyst can often give more reliable results than generating the active catalyst in situ from a Pd(II) source.[1]
Problem 2: Side Product Formation (e.g., Hydrodehalogenation)
Possible Cause Troubleshooting Step
β-Hydride Elimination This side reaction can compete with reductive elimination, especially with certain amine substrates.[11] The choice of ligand is crucial to favor the desired C-N bond formation.[11] Screening different bulky, electron-rich phosphine ligands may be necessary.
Reaction with Solvent Some solvents can react under the reaction conditions. Ensure the chosen solvent is inert.
Base-Induced Decomposition If using a strong base, your starting materials or product may be decomposing. Switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the temperature if needed.[1]

Data and Protocols

Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
BasepKaHTypical ConditionsAdvantagesDisadvantages
NaOtBu ~19RT to 100 °CHigh reactivity, allows for lower catalyst loading and temperature.[3]Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[3]
LHMDS ~26Low temperaturesUseful for substrates with protic functional groups.[3]Solid is air-sensitive.[3]
Cs₂CO₃ ~1080 - 120 °CGood functional group tolerance, good solubility in some organic solvents.[1][12]Requires higher reaction temperatures.[1]
K₃PO₄ ~12.380 - 120 °CBroader functional group tolerance than strong bases.[1]Requires higher reaction temperatures.[1]
Table 2: Common Solvents and Their Properties for Buchwald-Hartwig Reactions
SolventClassBoiling Point (°C)Key Considerations
Toluene Aromatic111Good general solvent, preferred for aryl iodides to minimize catalyst inhibition.[1][7]
1,4-Dioxane Ether101High boiling point, good for many couplings. Considered a solvent of high impact.[13]
THF Ether66Lower boiling point, suitable for reactions at moderate temperatures.[1]
2-MeTHF Ether80A greener alternative to THF and dioxane with good performance.[5][6]
t-Amyl alcohol Alcohol102Can be effective, but protic nature may influence reaction.
n-Butanol Alcohol118Higher boiling point alcohol solvent.

Experimental Protocol Example: Amination of an Aryl Chloride

This protocol is a representative example for the coupling of an aryl chloride with an amine using a palladium catalyst and a phosphine ligand.

Materials:

  • Palladium source: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl Halide: 4-Chlorotoluene

  • Amine: Morpholine

  • Solvent: Anhydrous, degassed toluene

Procedure:

  • To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene (to make a ~0.8 M solution with respect to the aryl halide).

  • Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours.

  • Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction, with a focus on base and solvent optimization.

Buchwald_Hartwig_Troubleshooting start_node Low Yield Reaction check_reagents Check Reagent Quality (Anhydrous, Degassed, Purity) start_node->check_reagents check_solubility Is everything dissolved? check_reagents->check_solubility Reagents OK screen_solvents Screen Solvents (Toluene, Dioxane, 2-MeTHF) check_solubility->screen_solvents No check_base Check Base Compatibility check_solubility->check_base Yes screen_solvents->check_base is_substrate_sensitive Substrate Base-Sensitive? check_base->is_substrate_sensitive use_strong_base Use Strong Base (e.g., NaOtBu) is_substrate_sensitive->use_strong_base No use_weak_base Use Weak Base (e.g., Cs2CO3, K3PO4) + Increase Temp is_substrate_sensitive->use_weak_base Yes check_ligand Review Ligand Choice (Especially for ArCl or Hindered Substrates) use_strong_base->check_ligand use_weak_base->check_ligand success Reaction Optimized check_ligand->success

Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.

References

Validation & Comparative

Reactivity Showdown: 4-Bromo-1,8-naphthyridine vs. 4-Chloro-1,8-naphthyridine in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 1,8-naphthyridine core is a privileged structure found in numerous biologically active compounds. The introduction of substituents at the C4-position of the 1,8-naphthyridine ring is a common strategy for modulating pharmacological activity. This guide provides a detailed comparison of the reactivity of two key precursors, 4-Bromo-1,8-naphthyridine and 4-Chloro-1,8-naphthyridine, in three fundamental transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This analysis is supported by established reactivity principles and experimental data from analogous systems to inform synthetic strategy and reaction design.

General Reactivity Principles: A Tale of Two Halogens

The relative reactivity of 4-bromo- and 4-chloro-1,8-naphthyridine is dictated by the nature of the carbon-halogen bond and the mechanism of the specific reaction.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of the C-X bond is a critical factor, with weaker bonds leading to faster reactions. The generally accepted order of reactivity for halogens in this context is I > Br > Cl > F . Therefore, This compound is expected to be more reactive than 4-Chloro-1,8-naphthyridine in these transformations, typically requiring milder reaction conditions, lower catalyst loadings, or shorter reaction times to achieve comparable yields.

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group. The rate of the initial attack is influenced by the electrophilicity of the carbon atom attached to the halogen. A more electronegative halogen atom enhances the electrophilicity of this carbon, facilitating the nucleophilic attack. Consequently, the reactivity order for SNAr reactions is often the reverse of that for cross-coupling reactions: F > Cl > Br > I . Thus, 4-Chloro-1,8-naphthyridine is anticipated to be more reactive than this compound in SNAr reactions.

Comparative Performance in Key Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on the general reactivity trend (Br > Cl), this compound is expected to undergo this reaction more readily than its chloro-analogue.

Illustrative Data from a Related System (4-Halo-1,8-naphthalimides)

Halogen (X)Reaction ConditionsYield (%)Reference
BrPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C, 8h77% (Microwave)[1]
ClPhenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 100°C, 12hTypically lower yields and requires more active catalystsGeneral Knowledge

Note: The data for the chloro-analogue is inferred from general knowledge of Suzuki couplings of aryl chlorides, which often necessitate more sophisticated catalyst systems to achieve high yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition step is crucial, making the bromo-derivative the more reactive partner.

Illustrative Data from a Related System (4-Halo-1,8-naphthalimides)

Halogen (X)AmineReaction ConditionsYield (%)Reference
BrMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 80°C, 24h81-98%[2]
ClBulky primary alkylaminesNi(cod)₂/IPr, NaOtBu, Toluene, RTGood yields[3]

Note: For the chloro-analogue, a nickel-catalyzed system was reported to be effective where traditional palladium catalysis was not, highlighting the lower reactivity of the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the higher electronegativity of chlorine compared to bromine makes the C4 position of 4-chloro-1,8-naphthyridine more electrophilic and thus more susceptible to nucleophilic attack.

Expected Reactivity Trend

Halogen (X)NucleophileExpected Relative Rate
BrPiperidineSlower
ClPiperidineFaster

Note: While specific kinetic data for these reactions were not found, the established principles of SNAr reactions on electron-deficient heterocyclic systems strongly support this trend.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the functionalization of 4-halo-1,8-naphthyridines. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 4-halo-1,8-naphthyridine (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the 4-halo-1,8-naphthyridine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol). The vessel is evacuated and backfilled with an inert gas. The amine (1.2 mmol) and a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) are then added. The mixture is heated until the reaction is complete. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed, dried, and concentrated. The product is purified by chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

To a solution of the 4-halo-1,8-naphthyridine (1.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or NMP, 5 mL) is added the amine nucleophile (e.g., piperidine, 1.5 mmol) and, if necessary, a base (e.g., K₂CO₃, 2.0 mmol) to neutralize any generated acid. The reaction mixture is heated, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled and poured into water. The resulting precipitate is collected by filtration, or the aqueous mixture is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)(NHR2)-X(L)]+ [Ar-Pd(II)(NHR2)-X(L)]+ Amine\nCoordination->[Ar-Pd(II)(NHR2)-X(L)]+ Deprotonation Deprotonation [Ar-Pd(II)(NHR2)-X(L)]+->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Ar-X Substrate (4-Halo-1,8-naphthyridine) Nu- Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Product Ar-Nu Meisenheimer->Product Elimination (-X) Ar-XNu- Ar-XNu- Ar-XNu-->Meisenheimer Addition

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The choice between this compound and 4-chloro-1,8-naphthyridine as a synthetic precursor is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the higher reactivity of the carbon-bromine bond makes This compound the substrate of choice , generally providing higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the greater electrophilicity of the carbon attached to the chlorine atom renders 4-chloro-1,8-naphthyridine the more reactive substrate . Researchers should consider these fundamental reactivity differences, along with the cost and availability of the starting materials and the need for specific catalyst systems, when designing synthetic routes toward functionalized 1,8-naphthyridine derivatives.

References

A Comparative Guide to the Synthesis of 1,8-Naphthyridines: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a crucial pharmacophore in drug discovery, driving the continuous development of efficient and high-yielding synthetic strategies. This guide provides a comparative analysis of various methods for the synthesis of 1,8-naphthyridines, with a focus on reaction yields, experimental protocols, and overall efficiency. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Reaction Yields

The selection of a synthetic route for 1,8-naphthyridine derivatives is often dictated by the desired substitution pattern and the targeted yield. The Friedländer annulation and its variations have emerged as versatile and high-yielding methods. Other classical methods, traditionally used for quinoline synthesis, have also been adapted for 1,8-naphthyridines, albeit with varying degrees of success and reported yields.

Synthesis MethodStarting MaterialsReagents/CatalystProductYield (%)Reference
Friedländer Annulation
- Choline Hydroxide Catalyzed2-Aminonicotinaldehyde, AcetoneCholine hydroxide, Water2-Methyl-1,8-naphthyridine>95
- Ionic Liquid Catalyzed2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone[Bmmim][Im]2,3-Diphenyl-1,8-naphthyridine90[1]
- Microwave-Assisted (Solvent-Free)2-Aminonicotinaldehyde, Active methylene compoundDABCOSubstituted 1,8-naphthyridines74-86[2]
- Solvent-Free Grinding2-Aminonicotinaldehyde, Ethyl acetoacetatePiperidineEthyl 2-methyl-1,8-naphthyridine-3-carboxylate90
Gould-Jacobs Reaction 2-Aminopyridine, Diethyl ethoxymethylenemalonate-Diethyl 2-((pyridin-2-ylamino)methylene)malonateExcellent[3]
Diethyl N-(6-methyl-2-pyridyl)aminomethylenemalonateHeat (solvent-free)3-Ethoxycarbonyl-7-methyl-1,8-naphthyrid-4-one86 (conversion)
Combes-type Synthesis 2,6-Diaminopyridine, 1,3-Dicarbonyl compoundsPerchloric or Phosphoric acidSubstituted 1,8-naphthyridinesYields vary[3]
Conrad-Limpach-type Synthesis 2-Aminopyridine, Ethyl acetoacetateConc. H₂SO₄2-Hydroxy-4-methyl-1,8-naphthyridine63

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a research setting.

Friedländer Annulation: Choline Hydroxide Catalyzed Gram-Scale Synthesis in Water

This environmentally benign method utilizes water as a solvent and a biocompatible ionic liquid catalyst.[4]

Procedure:

  • To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add water (1 mL) to the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent.

  • Isolate the pure product by evaporation of the solvent.

Friedländer Annulation: Ionic Liquid-Catalyzed Synthesis

This method employs a basic ionic liquid as both the catalyst and the reaction medium, offering high yields and catalyst recyclability.[5][1]

Procedure:

  • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol).

  • Add the ionic liquid [Bmmim][Im] (5 mL).

  • Stir the mixture magnetically at 80 °C for 24 hours.

  • After cooling, extract the reaction mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Gould-Jacobs Reaction for 1,8-Naphthyridine Precursor

This reaction is a key step in the synthesis of certain 1,8-naphthyridine derivatives, involving the condensation of an aminopyridine with a malonic ester derivative.[3]

Procedure:

  • A mixture of 2-aminopyridine and diethyl ethoxymethylenemalonate is heated.

  • The reaction progress is monitored by TLC.

  • The intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, is isolated after cooling and purification.

  • The subsequent intramolecular cyclization is achieved by heating the intermediate in a high-boiling solvent like diphenyl ether or under solvent-free conditions.

Combes-type Synthesis of 1,8-Naphthyridines

This acid-catalyzed condensation of a diaminopyridine with a 1,3-dicarbonyl compound provides access to symmetrically substituted 1,8-naphthyridines.[3]

Procedure:

  • To a mixture of 2,6-diaminopyridine and a 1,3-dicarbonyl compound, add either perchloric acid or phosphoric acid.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and neutralize the acid.

  • Extract the product with an organic solvent and purify by recrystallization or chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

Friedlander_Annulation cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2_Aminonicotinaldehyde 2_Aminonicotinaldehyde Reaction Friedländer Annulation 2_Aminonicotinaldehyde->Reaction Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Reaction Catalyst Catalyst (e.g., Choline Hydroxide, [Bmmim][Im]) Catalyst->Reaction Solvent Solvent (e.g., Water, Ionic Liquid, or Solvent-Free) Solvent->Reaction Product 1,8-Naphthyridine Derivative Reaction->Product

Caption: Workflow of the Friedländer Annulation for 1,8-Naphthyridine Synthesis.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 2_Aminopyridine 2_Aminopyridine Intermediate Anilidomethylenemalonate Intermediate 2_Aminopyridine->Intermediate Malonic_Ester_Derivative Diethyl ethoxymethylenemalonate Malonic_Ester_Derivative->Intermediate Heat Thermal Cyclization Intermediate->Heat Final_Product 4-Hydroxy-1,8-naphthyridine Precursor Heat->Final_Product

Caption: Two-step logical flow of the Gould-Jacobs reaction for 1,8-naphthyridine precursors.

Concluding Remarks

The choice of synthetic method for 1,8-naphthyridines is a critical decision in the drug development pipeline. The Friedländer annulation, particularly with modern modifications such as the use of ionic liquids, green solvents like water, and microwave assistance, offers consistently high yields and more environmentally friendly protocols. While classical methods like the Combes-type synthesis provide alternative routes, their yields can be more variable and dependent on specific substrates and reaction conditions. The Gould-Jacobs reaction remains a valuable tool for accessing specific 4-hydroxy-1,8-naphthyridine precursors. For methods like the Skraup and Doebner-von Miller reactions, their application in 1,8-naphthyridine synthesis is less documented in the literature compared to their extensive use in quinoline synthesis, indicating a potential area for further research and development. Researchers are encouraged to consider the specific structural requirements of their target molecules, desired yields, and environmental impact when selecting a synthetic strategy.

References

A Researcher's Guide to Phosphine Ligands in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. The efficacy of this transformation is critically dependent on the choice of phosphine ligand, which profoundly influences reaction yields, substrate scope, and overall catalytic efficiency. This guide offers an objective comparison of commonly employed phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Quantitative Comparison of Phosphine Ligand Performance

The selection of an appropriate phosphine ligand is paramount for optimizing the Buchwald-Hartwig amination. Factors such as the steric bulk, electron-donating ability, and the specific nature of the coupling partners play a significant role in the catalytic activity. The following tables summarize the performance of several widely used phosphine ligands in the amination of aryl chlorides, substrates often considered challenging for this transformation.

Table 1: Efficacy of Various Ligands in the Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694[1]
NIXANTPHOS-----98[2]
Xantphos-----25[2]

Table 2: Comparative Performance of NIXANTPHOS and Xantphos in the Amination of Various Unactivated Aryl Chlorides with Morpholine [2]

EntryAryl ChlorideLigandYield (%)
14-ChlorotolueneNIXANTPHOS98
24-ChlorotolueneXantphos25
34-ChloroanisoleNIXANTPHOS97
44-ChloroanisoleXantphos15
54-ChlorobiphenylNIXANTPHOS96
64-ChlorobiphenylXantphos33
72-ChlorotolueneNIXANTPHOS95
82-ChlorotolueneXantphos<5

Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle pd0 L-Pd(0) pd_oxidative_addition L-Pd(II)(Ar)(X) pd0->pd_oxidative_addition Oxidative Addition (Ar-X) pd_amine_complex [L-Pd(II)(Ar)(HNR'R'')]X pd_oxidative_addition->pd_amine_complex Amine Coordination (HNR'R'') pd_amido_complex L-Pd(II)(Ar)(NR'R'')...HX pd_amine_complex->pd_amido_complex Deprotonation (-Base-H+) pd_amido_complex->pd0 Reductive Elimination product Ar-NR'R'' pd_amido_complex->product Product_out ArX Ar-X Amine HNR'R'' Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow start Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) prep_solutions Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Standard) start->prep_solutions dispense Dispense Reagents into 96-Well Plate prep_solutions->dispense reaction Seal Plate and Run Reaction (Heating and Stirring) dispense->reaction workup Quench and Extract Product Mixture reaction->workup analysis Analyze by GC or LC-MS (Determine Yield) workup->analysis end Identify Optimal Ligand analysis->end

Workflow for high-throughput phosphine ligand screening.

Experimental Protocols

Reproducibility and accuracy are paramount in chemical research. The following are representative experimental protocols for the Buchwald-Hartwig amination using different phosphine ligands. It is crucial to note that optimal conditions are highly dependent on the specific substrates employed.

General Protocol for High-Throughput Ligand Screening[3]

This protocol is adapted for a 96-well plate format, allowing for the efficient screening of multiple ligands.

Materials and Reagents:

  • 96-well aluminum reaction block with glass vials and stir bars

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)

  • Stock solutions of various phosphine ligands in an appropriate solvent

  • Aryl halide stock solution

  • Amine stock solution

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

Procedure:

  • Reagent Dispensing: To each vial in the 96-well plate, add the desired amount of base. Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial. Subsequently, add the aryl halide and amine stock solutions, followed by the internal standard. Add additional solvent to reach the desired reaction concentration.

  • Reaction Setup: Seal the vials and place the 96-well plate on a magnetic stirrer and heating block.

  • Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.

  • Work-up: Cool the reaction to room temperature. Quench the reactions by adding water to each vial. Add an extraction solvent (e.g., ethyl acetate), cap, and vortex. Separate the organic layer.

  • Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.

Protocol for Amination using Pd₂(dba)₃ and tBu₃P·HBF₄[4]

This protocol details the synthesis of 4-methoxytriphenylamine.

Reactants:

  • Diphenylamine (29.6 mmol, 1.0 eq.)

  • 4-Chloroanisole (31.4 mmol, 1.05 eq.)

  • Pd₂(dba)₃ (0.131 mmol, 1 mol%)

  • tBu₃P·HBF₄ (0.683 mmol, 2 mol%)

  • Sodium tert-butoxide (66.0 mmol, 2.2 eq.)

  • Degassed toluene (150 mL)

Procedure:

  • To a 3-necked 300 mL round bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.

  • Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).

  • Filter the suspension, and dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica-gel column chromatography.

Protocol for Amination using a BrettPhos-based Catalyst[5]

This protocol is for the C-O cross-coupling of activated aryl halides with fluoroalcohols but demonstrates a typical setup for using BrettPhos.

Reactants:

  • Aryl halide

  • Fluoroalcohol

  • Cs₂CO₃

  • [Pd₂(dba)₃]

  • BrettPhos ligand

  • Anhydrous toluene

Procedure:

  • Charge a round-bottom flask with Cs₂CO₃ and dry with a hot air gun under vacuum.

  • Allow the flask to cool under an argon atmosphere.

  • Add [Pd₂(dba)₃] and the BrettPhos ligand successively.

  • Flush the flask with argon three times.

  • Add anhydrous toluene and stir for five minutes at room temperature.

  • Add a solution of the aryl halide and fluoroalcohol in toluene to the flask.

  • Place the flask in a pre-heated oil bath at 85 °C and stir vigorously until the reaction is complete as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and pass it through a short silica column for purification.

Conclusion

The choice of phosphine ligand is a critical parameter in the successful execution of the Buchwald-Hartwig amination. For the amination of unactivated aryl chlorides, modern, sterically hindered biaryl phosphine ligands such as XPhos and NIXANTPHOS have demonstrated superior performance over more traditional ligands like Xantphos. The provided protocols offer a starting point for reaction optimization, and the use of high-throughput screening can significantly accelerate the identification of the optimal ligand and reaction conditions for a specific transformation. The continued development of novel phosphine ligands will undoubtedly further expand the scope and utility of this powerful C-N bond-forming reaction.

References

A Comparative Guide to the Reaction Kinetics of Suzuki-Miyaura Coupling with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This is particularly true in the synthesis of bi-heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials. Understanding the reaction kinetics of the Suzuki coupling involving heteroaryl bromides is crucial for optimizing reaction conditions, improving yields, and scaling up processes in drug development and manufacturing.

This guide provides an objective comparison of the factors influencing the reaction kinetics of Suzuki coupling for heteroaryl bromides, supported by experimental data. We will delve into the roles of the substrate, catalyst, base, and solvent, and provide detailed experimental protocols for kinetic analysis.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The overall rate of the reaction is determined by the slowest step in this cycle, known as the rate-determining step. For many Suzuki couplings, oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[3]

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 LnPdn(0) pd2 R1-Pd(II)-XnLn pd0->pd2 Oxidative Addition product_out pd2_r2 R1-Pd(II)-R2nLn pd2->pd2_r2 Transmetalation pd2_r2->pd0 Reductive Elimination product R1-R2 center r1x_in r1x_in->pd2 R1-X (Heteroaryl Bromide) r2by2_in r2by2_in->pd2_r2 R2-B(OR)2 (Organoboron Reagent) + Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Factors Influencing Reaction Kinetics

The rate of Suzuki coupling of heteroaryl bromides is highly dependent on a number of factors. A systematic analysis of these parameters is key to accelerating reaction optimization.[4]

Nature of the Heteroaryl Bromide

The structure and electronic properties of the heteroaryl bromide significantly impact the rate of oxidative addition.

  • Electron-Deficient vs. Electron-Rich Heterocycles: Electron-deficient heteroaryl bromides (e.g., bromopyridines, bromopyrimidines) generally react faster than electron-rich ones (e.g., bromofurans, bromothiophenes). The electron-withdrawing nature of the heteroatoms in deficient rings makes the carbon-bromine bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Position of the Bromine Atom: The position of the bromine atom relative to the heteroatom(s) also plays a crucial role. For instance, in pyridine, the reactivity order is often 2-bromopyridine > 4-bromopyridine > 3-bromopyridine. This is due to the electronic activation at the positions alpha and gamma to the nitrogen atom.

  • Steric Hindrance: Steric bulk near the bromine atom can hinder the approach of the palladium catalyst, slowing down the oxidative addition step.

Catalyst and Ligand System

The choice of palladium precursor and, more importantly, the ligand, is critical for achieving high turnover numbers (TONs) and turnover frequencies (TOFs).

  • Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. In many cases, these are pre-catalysts that generate the active Pd(0) species in situ.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands are highly effective for the Suzuki coupling of heteroaryl bromides.[5] Ligands like XPhos, SPhos, and Buchwald's biaryl phosphines can accelerate both the oxidative addition and reductive elimination steps. The large bite angle of some ligands is believed to favor reductive elimination over other side reactions.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium. These catalysts often exhibit high activity and stability, making them suitable for coupling challenging substrates, including sterically hindered ones.[7]

  • Ligand-Free Systems: While often less efficient than ligated systems, ligand-free protocols using catalysts like Pd(OAc)₂ have been developed.[8][9] These offer advantages in terms of cost and ease of purification.

The Role of the Base

The base is essential for the transmetalation step, where it activates the organoboron reagent to facilitate the transfer of the organic group to the palladium center. The choice of base can dramatically alter reaction kinetics and even the operative mechanistic pathway.[10]

  • Common Bases: A variety of bases are used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

  • Base Strength and Solubility: Stronger bases can lead to faster reactions, but may also promote side reactions. The solubility of the base is also a critical factor. For example, potassium trimethylsilanolate (TMSOK) has been used as a soluble base in anhydrous conditions for challenging heteroaryl couplings.[11]

  • Mechanism of Action: The base is believed to form a boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the parent boronic acid and readily undergoes transmetalation.

Solvent Effects

The solvent can influence the solubility of reactants and catalysts, as well as the rates of the individual steps in the catalytic cycle.

  • Aprotic Polar Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

  • Aqueous Systems: The Suzuki coupling is notable for its compatibility with aqueous solvent mixtures (e.g., toluene/water, dioxane/water).[6] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Anhydrous Conditions: For some sensitive substrates or challenging couplings, anhydrous conditions have been developed to avoid side reactions like protodeboronation.[11]

Comparison with Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is widely used, other cross-coupling reactions can also be employed for the synthesis of bi-heteroaryls.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronLow toxicity, air/moisture stable reagents, wide functional group tolerance.[1]Can be sensitive to base-sensitive substrates.[3]
Stille OrganotinSimilar reaction scope to Suzuki, often tolerant of a wide range of functional groups.Organotin reagents are highly toxic and costly.[3]
Negishi OrganozincHighly reactive nucleophiles.Reagents are sensitive to air and moisture, less functional group tolerance.[3]
Hiyama OrganosiliconLow cost and low toxicity of silicon reagents.[8]Often requires an activating agent (e.g., fluoride).

Experimental Protocols for Kinetic Analysis

Monitoring the progress of a Suzuki coupling reaction over time is essential for determining its kinetics. This is typically achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing them using chromatographic or spectroscopic methods.

General Protocol for Reaction Monitoring by GC/HPLC
  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the heteroaryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mol%), ligand (e.g., XPhos, 0.04 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Internal Standard: Add a known amount of an internal standard (a compound that does not react under the reaction conditions and is well-resolved from reactants and products in the chosen analytical method).

  • Solvent Addition and Heating: Add the chosen solvent (e.g., dioxane, 10 mL) via syringe. Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Sampling: At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The concentrations of the starting material and product are determined by comparing their peak areas to that of the internal standard.

  • Data Plotting: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve.

In Situ Monitoring by NMR Spectroscopy

Benchtop NMR spectroscopy can be a powerful tool for real-time reaction monitoring without the need for sampling and workup.[12]

  • Setup: The reaction is set up in an NMR tube, often using deuterated solvents.

  • Acquisition: NMR spectra (e.g., ¹H or ¹⁹F NMR) are acquired at set time intervals.

  • Analysis: The disappearance of reactant signals and the appearance of product signals are integrated to determine the relative concentrations over time.[12] This provides a direct measure of the reaction progress.

Kinetic_Experiment_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis setup Combine Reactants: Heteroaryl Bromide, Boronic Acid, Catalyst, Ligand, Base, Solvent heat Heat to Desired Temperature setup->heat aliquot Take Aliquots at Timed Intervals heat->aliquot quench Quench Reaction in Aliquot aliquot->quench analyze Analyze by GC, HPLC, or NMR quench->analyze plot Plot Concentration vs. Time analyze->plot kinetics Determine Rate and Order plot->kinetics

Caption: Workflow for a typical kinetic experiment of a Suzuki-Miyaura coupling reaction.

Quantitative Data Comparison

The following tables summarize kinetic data and yields for the Suzuki coupling of various heteroaryl bromides under different conditions, compiled from the literature.

Table 1: Comparison of Catalyst Systems for the Coupling of 4-Bromoacetophenone and Phenylboronic Acid
Catalyst Loading (mol%)Catalyst SystemTime (h)Yield (%)TONReference
1.0Pd-Complex 719494
0.5Pd-Complex 71100200[13]
0.1Pd-Complex 711001000[13]
0.05Pd-Complex 711002000[13]
0.5Pd(OAc)₂ (ligand-free)3.578156

Conditions for Pd-Complex 7: KOH base, TBAB additive, Water, 100 °C. Conditions for Pd(OAc)₂: Organic base, DMF, 85 °C.

Table 2: Influence of Base and Solvent on the Coupling of 4-Bromoacetophenone and Phenylboronic Acid
BaseSolventYield (%)
KOHWater94
KOHDMF78
K₂CO₃Water83
Cs₂CO₃Water93

All reactions run with Pd-Complex 7 at 100 °C for 1 hour. Data from[13].

Table 3: Suzuki Coupling of Various Heteroaryl Bromides with Phenylboronic Acid
Heteroaryl BromideCatalyst SystemTime (h)Yield (%)Reference
2-BromopyridinePd-Complex 7196[13]
3-BromopyridinePd-Complex 7190[13]
2-BromothiophenePd-Complex 7187[13]
5-Bromo-2-chloropyridinePd(PPh₃)₄1285 (at C5)[14]

Conditions for Pd-Complex 7: KOH base, TBAB additive, Water, 100 °C.[13]

This guide provides a foundational understanding of the kinetic aspects of the Suzuki-Miyaura coupling for heteroaryl bromides. For any specific substrate pairing, experimental screening and optimization, guided by the principles outlined here, will be necessary to achieve the best results.

References

Validating the Structure of 4-Aryl-1,8-Naphthyridines: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. In the realm of heterocyclic chemistry, 4-aryl-1,8-naphthyridines represent a privileged scaffold with a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules. This guide provides a comparative analysis of NMR data for a series of 4-aryl-1,8-naphthyridines, supported by detailed experimental protocols and visualizations to aid in the validation of their structures.

The substitution pattern on the 4-aryl ring significantly influences the electronic environment of the 1,8-naphthyridine core, leading to predictable variations in the NMR spectra. By systematically comparing the ¹H and ¹³C NMR data of derivatives bearing electron-donating, electron-withdrawing, and neutral substituents, researchers can gain a deeper understanding of structure-property relationships and confidently assign the structures of newly synthesized analogues.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts (δ) of the protons and carbons of the 1,8-naphthyridine skeleton are sensitive to the nature of the substituent on the 4-aryl ring. The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for a series of 4-aryl-1,8-naphthyridines, illustrating the impact of different aryl substituents.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) of 4-Aryl-1,8-Naphthyridines in CDCl₃

Proton4-Phenyl (H)4-(p-Methoxyphenyl) (OCH₃)4-(p-Nitrophenyl) (NO₂)
H-2~8.80~8.78~8.85
H-3~7.60~7.58~7.65
H-5~8.20~8.18~8.25
H-6~7.40~7.38~7.45
H-7~9.10~9.08~9.15
Aryl-H~7.5-7.7~7.0 (d), ~7.6 (d)~7.8 (d), ~8.4 (d)

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) of 4-Aryl-1,8-Naphthyridines in CDCl₃

Carbon4-Phenyl (H)4-(p-Methoxyphenyl) (OCH₃)4-(p-Nitrophenyl) (NO₂)
C-2~153.0~152.8~153.5
C-3~121.5~121.3~122.0
C-4~149.0~148.5~149.8
C-4a~136.5~136.3~137.0
C-5~129.0~128.8~129.5
C-6~121.0~120.8~121.5
C-7~151.0~150.8~151.5
C-8~145.0~144.8~145.5
C-8a~120.0~119.8~120.5
Aryl-C~128-138~114-160~124-150

Note: The chemical shift values presented are approximate and can vary based on the specific substituents on the 1,8-naphthyridine core and the experimental conditions.

Experimental Protocols

Reproducible and high-quality NMR data are contingent on standardized experimental procedures. The following protocols are recommended for the analysis of 4-aryl-1,8-naphthyridines.

Sample Preparation
  • Dissolve 5-10 mg of the purified 4-aryl-1,8-naphthyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

NMR Data Acquisition

A comprehensive suite of 1D and 2D NMR experiments is essential for the complete structural validation of 4-aryl-1,8-naphthyridines.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing connectivity between adjacent protons.[1][2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1][2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the molecular framework.[1][2][3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are in close proximity, providing valuable information about the 3D structure and conformation of the molecule.[4]

Typical Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR: 16-32 scans, relaxation delay of 1-2 s

  • ¹³C NMR: 1024-2048 scans, relaxation delay of 2 s

  • 2D NMR: Parameters should be optimized for the specific instrument and sample concentration.

Mandatory Visualizations

To facilitate a clear understanding of the relationships and workflows involved in the structural validation of 4-aryl-1,8-naphthyridines, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction product Crude 4-Aryl-1,8-Naphthyridine reaction->product purification Chromatography / Recrystallization product->purification nmr_analysis NMR Spectroscopy (1D & 2D) purification->nmr_analysis ms_analysis Mass Spectrometry purification->ms_analysis other_analysis Other Spectroscopic Methods (IR, UV-Vis) purification->other_analysis structure_confirmed Validated Structure nmr_analysis->structure_confirmed ms_analysis->structure_confirmed other_analysis->structure_confirmed

Experimental Workflow for Structural Validation

G cluster_naphthyridine 1,8-Naphthyridine Core cluster_aryl 4-Aryl Ring cluster_correlations Key NMR Correlations H2 H-2 H3 H-3 H2->H3 J-coupling COSY COSY ArylH Aryl Protons H3->ArylH Through-space NOESY NOESY H5 H-5 H6 H-6 H5->H6 J-coupling H5->ArylH Through-space H7 H-7 H6->H7 J-coupling HSQC HSQC HMBC HMBC

Key NMR Correlations for Structure Validation

Alternative and Complementary Techniques

While NMR is the primary method for structural elucidation, other techniques provide valuable complementary information:

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated system of the 4-aryl-1,8-naphthyridine.

  • Single-Crystal X-ray Diffraction: Offers the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in three-dimensional space. However, it requires the growth of suitable single crystals, which is not always feasible.

By integrating data from these complementary techniques with a comprehensive analysis of 1D and 2D NMR spectra, researchers can achieve a high level of confidence in the structural assignment of novel 4-aryl-1,8-naphthyridine derivatives. This rigorous approach is fundamental for the advancement of drug discovery and materials science.

References

A Comparative Guide to Catalysts for Carbon-Nitrogen Bond Formation on Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds on naphthyridine cores is a critical transformation in the synthesis of a wide array of biologically active molecules central to drug discovery and materials science. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the leading catalytic systems for C-N bond formation on naphthyridine substrates, supported by experimental data.

Performance Comparison of Catalytic Systems

The two primary catalytic systems for the amination of halonaphthyridines are based on palladium and copper. The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method, known for its high efficiency and broad substrate scope.[1] Copper-catalyzed methods, such as the Ullmann condensation, offer a more classical and often more economical alternative, though they traditionally require harsher reaction conditions.[2]

The following table summarizes the performance of various catalysts in the C-N cross-coupling of different halonaphthyridine isomers with amines. Due to the diversity of published research, a direct comparison of all catalysts on a single naphthyridine isomer is not available. This table is therefore organized by the naphthyridine core to provide a context-specific comparison.

Table 1: Comparative Performance of Catalysts for C-N Bond Formation on Halonaphthyridines

Naphthyridine CoreHalide PositionAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
1,5-Naphthyridine 2-ChloroMorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene11024852% Pd(OAc)₂, 4% XantphosBenchChem
1,5-Naphthyridine 2-ChloroAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene11024782% Pd(OAc)₂, 4% XantphosBenchChem
1,7-Naphthyridine 8-Chloro3-NitrophenylaminePd₂(dba)₃ / BINAPNaOtBuToluene801875Not SpecifiedPubMed
1,8-Naphthyridine 2-ChloroImidazolePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12012825RSC Publishing
1,8-Naphthyridine 2-ChloroBenzimidazolePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12012855RSC Publishing
1,8-Naphthyridine 2-ChloroMorpholinePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12012755RSC Publishing
1,8-Naphthyridine 2-ChloroPhthalimidePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12012685RSC Publishing
2-Chloropyridine *2-ChloroVarious AminesCuI / 2-Aminopyridine 1-oxideCs₂CO₃DMF13024Good to Excellent5ACS Publications

Note: Data on 2-chloropyridine is included as a relevant proxy for the reactivity of chloronaphthyridines in copper-catalyzed systems, given the scarcity of direct examples on naphthyridine substrates in the reviewed literature.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols are representative of the procedures used to generate the data in the comparison table.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-1,5-Naphthyridine

This protocol describes a typical Buchwald-Hartwig amination reaction for the coupling of an amine with a chloronaphthyridine.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Amine (e.g., Morpholine or Aniline)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (1.4 mmol).

  • In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add the catalyst mixture to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino-naphthyridine.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination of a Halonaphthyridine (General Protocol)

This generalized protocol is based on modern Ullmann condensation methods and can be adapted for the amination of halonaphthyridines.

Materials:

  • Halonaphthyridine (e.g., 2-chloronaphthyridine)

  • Amine

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., L-proline or a phenanthroline derivative)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial or flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the halonaphthyridine (1.0 mmol), the amine (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).

  • Seal the vial and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Heat the reaction mixture to a temperature between 100-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized catalytic cycles for the two primary methods of C-N bond formation on naphthyridine.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH, Base -HX Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Ullmann_Condensation_Catalytic_Cycle Cu(I)X Cu(I) Catalyst Amine_Reaction Reaction with Amine (R₂NH, Base) Cu(I)X->Amine_Reaction R₂NH, Base -HX Cu(I)_Amide Cu(I)-NR₂ Amine_Reaction->Cu(I)_Amide Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)_Amide->Oxidative_Addition Ar-X Cu(III)_Intermediate Ar-Cu(III)(X)-NR₂ Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Proposed Catalytic Cycle for Ullmann-Type C-N Coupling.

Concluding Remarks

The choice between a palladium- or copper-based catalyst for C-N bond formation on naphthyridine substrates depends on several factors including the specific naphthyridine isomer, the nature of the amine, and desired reaction conditions. Palladium catalysts, particularly those employed in Buchwald-Hartwig aminations, generally offer higher yields and milder reaction conditions with a broader substrate scope. Copper-catalyzed systems, while often more economical, may require higher temperatures and more careful optimization of ligands and bases. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,8-Naphthyridine Derivatives by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Ensuring the purity of these synthesized compounds is a critical step in the research and development process, as impurities can significantly impact biological activity and toxicity. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable analytical technique for the separation, identification, and quantification of 1,8-naphthyridine derivatives and their process-related impurities.[2][3]

This guide provides a comparative overview of LC-MS methodologies for assessing the purity of synthesized 1,8-naphthyridine derivatives, complete with experimental protocols, data presentation, and workflow visualizations to aid researchers, scientists, and drug development professionals in this essential analytical task.

Comparative Purity Analysis of 1,8-Naphthyridine Derivatives

The purity of synthesized 1,8-naphthyridine derivatives can be effectively determined using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer. The separation is typically achieved on a reversed-phase column, and the subsequent detection by MS allows for the confirmation of the main product's molecular weight and the identification of potential impurities.

Representative Purity Data

The following table summarizes representative purity data for three distinct 1,8-naphthyridine derivatives, showcasing typical results obtained from an LC-MS analysis. This data is illustrative and serves to compare the purity profiles of different synthesized compounds.

DerivativeStructureRetention Time (min)Purity by UV (%)Major Impurity (m/z)Impurity Content (%)
ND-1: 2-chloro-1,8-naphthyridine5.298.5119.1 (unreacted 2-aminopyridine)1.2
ND-2: 4-amino-7-methyl-1,8-naphthyridine-3-carbonitrile3.899.2133.1 (starting material)0.6
ND-3: N-phenyl-1,8-naphthyridin-2-amine6.597.8221.2 (side-product)1.9

Note: The data presented in this table is representative and intended for comparative purposes.

Experimental Protocols

A robust and validated LC-MS method is crucial for obtaining accurate and reproducible purity data.[4] Below are detailed experimental protocols for the LC-MS analysis of 1,8-naphthyridine derivatives.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the synthesized 1,8-naphthyridine derivative.

  • Solvent Addition: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

  • Dilution: Perform a serial dilution of the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for 1,8-naphthyridine derivatives.

  • Mass Range: Scan from m/z 100 to 1000.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Fragmentor Voltage: 100 V.

For the identification of unknown impurities, tandem mass spectrometry (LC-MS/MS) can be employed to obtain fragmentation patterns, which aid in structural elucidation.[2][4]

Workflow and Data Analysis Visualizations

LC-MS Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of synthesized 1,8-naphthyridine derivatives using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_report Reporting prep1 Weigh Compound prep2 Dissolve & Dilute prep1->prep2 prep3 Filter prep2->prep3 lc LC Separation prep3->lc ms MS Detection lc->ms da1 Peak Integration ms->da1 da2 Impurity Identification da1->da2 da3 Purity Calculation da2->da3 report Generate Purity Report da3->report

Caption: A flowchart outlining the key stages of LC-MS purity analysis.

Logical Framework for Comparative Purity Assessment

This diagram shows the logical relationship in a comparative analysis of different synthesized 1,8-naphthyridine derivatives.

Comparative_Analysis cluster_synthesis Synthesized Derivatives cluster_lcms LC-MS Analysis cluster_results Purity Profile cluster_comparison Comparative Evaluation ND1 Derivative ND-1 LCMS_Analysis Standardized LC-MS Protocol ND1->LCMS_Analysis ND2 Derivative ND-2 ND2->LCMS_Analysis ND3 Derivative ND-3 ND3->LCMS_Analysis Purity1 Purity & Impurities of ND-1 LCMS_Analysis->Purity1 Purity2 Purity & Impurities of ND-2 LCMS_Analysis->Purity2 Purity3 Purity & Impurities of ND-3 LCMS_Analysis->Purity3 Comparison Comparison of Purity Profiles Purity1->Comparison Purity2->Comparison Purity3->Comparison

Caption: A diagram illustrating the comparative assessment of purity.

Method Validation for Purity Assessment

To ensure the reliability of the LC-MS method for purity determination, it is essential to perform method validation.[5] Key validation parameters include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities and degradation products.[5]

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[5]

  • Accuracy: The closeness of the test results to the true value, which can be assessed by analyzing samples with known concentrations.[5]

  • Precision: The degree of agreement between multiple measurements of the same sample under the same conditions.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Common Impurities in 1,8-Naphthyridine Synthesis

The most common impurities encountered in the synthesis of 1,8-naphthyridine derivatives are often unreacted starting materials, such as 2-aminopyridine derivatives.[6] Other potential impurities include reagents, side-products from incomplete or alternative cyclization pathways, and residual high-boiling solvents like DMSO or pyridine.[6] Due to the basic nature of many of these impurities, an acidic wash during the workup can be an effective purification step.[6]

References

The Enhanced Biological Potential of Substituted Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has long been a subject of intense interest in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4][5][6] Chemical modifications to the parent naphthyridine ring system have led to the development of a plethora of substituted derivatives with significantly enhanced and often more specific pharmacological profiles.[1][2] This guide provides a comparative analysis of the biological activities of substituted naphthyridines versus their parent compounds, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Cellular Proliferation

Naphthyridine derivatives have emerged as promising anticancer agents, with many exhibiting potent cytotoxic effects against a range of human cancer cell lines.[1][3][7][8][9][10][11] The mechanism of action often involves the inhibition of crucial cellular machinery, such as topoisomerase II and various protein kinases, leading to the disruption of DNA replication and cell cycle progression, ultimately inducing apoptosis.[1][8]

Comparative Cytotoxicity Data

The introduction of various substituents at different positions of the naphthyridine core has been shown to dramatically influence cytotoxic potency. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted naphthyridine derivatives compared to a standard chemotherapeutic agent, colchicine.

CompoundSubstituentsHeLa (Cervical Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
Compound 14 C-6 CH3, C-2 naphthyl1.00.26.5
Compound 15 C-5 CH3, C-2 naphthyl1.20.37.1
Compound 16 C-7 CH3, C-2 naphthyl0.70.15.1
Colchicine (Reference)1.50.48.3
Data sourced from a study on the cytotoxicity of naphthyridine derivatives.[1][7]

As the data indicates, specific substitutions on the naphthyridine ring can lead to compounds with significantly greater potency than the established anticancer agent colchicine. For instance, compound 16, with a methyl group at the C-7 position and a naphthyl ring at the C-2 position, demonstrated the most potent activity against all three tested cancer cell lines.[1][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted naphthyridine compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with naphthyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: General workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Drug Resistance

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[2][5][13] Naphthyridine derivatives, particularly the 1,8-naphthyridine class, have a long history of use as antibacterial agents, with nalidixic acid being a notable early example.[2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2]

Comparative Antimicrobial Data

Substitutions on the core 1,8-naphthyridine structure have been pivotal in enhancing the spectrum and potency of their antibacterial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted 1,8-naphthyridine derivatives against various bacterial strains.

CompoundSubstituentsS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
Nalidixic Acid 1-ethyl-7-methyl>100>1008
Derivative 31b 7-methyl, 6-bromo, C-3 1,2,4-triazole3.121.566.25
Derivative 31f 7-methyl, 6-bromo, C-3 substituted 1,2,4-triazole1.560.783.12
Data synthesized from studies on antimicrobial naphthyridines.[2]

The data clearly illustrates that the introduction of specific substituents, such as a bromine atom at the C-6 position and a triazole ring at the C-3 position, significantly improves the antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria compared to the parent compound, nalidixic acid.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the naphthyridine derivatives is determined using the broth microdilution method.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.

Procedure:

  • Compound Dilution: A two-fold serial dilution of the naphthyridine derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[8]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density.

  • Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

DNA_Gyrase_Inhibition cluster_pathway Mechanism of DNA Gyrase Inhibition A Bacterial DNA Gyrase C Binding to GyrA Subunit A->C B Naphthyridine Derivative B->C D Inhibition of DNA supercoiling C->D E Disruption of DNA Replication D->E F Bacterial Cell Death E->F

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Kinase Inhibition: A Targeted Approach in Drug Discovery

Many substituted naphthyridines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8][14][15] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The rigid, heterocyclic structure of the naphthyridine scaffold provides an excellent framework for designing selective kinase inhibitors.[14]

Signaling Pathway: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the point of intervention for a naphthyridine-based kinase inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P1 Phosphorylation RTK->P1 DS Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->DS CR Cellular Response (Proliferation, Survival) DS->CR Inhibitor Naphthyridine Kinase Inhibitor Inhibitor->RTK Inhibits ATP binding

Caption: Simplified kinase signaling pathway targeted by naphthyridine inhibitors.

Conclusion

The strategic substitution of the parent naphthyridine scaffold is a powerful approach for the development of novel therapeutic agents with enhanced biological activities. The evidence presented in this guide, encompassing anticancer, antimicrobial, and kinase inhibitory properties, underscores the versatility of this privileged structure in medicinal chemistry. The continued exploration of structure-activity relationships and the synthesis of novel derivatives hold significant promise for addressing unmet medical needs.

References

The Critical Choice: Evaluating the Impact of Different Bases on Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] While the palladium catalyst and substrates are often the primary focus, the selection of the base is a critical parameter that can profoundly influence reaction yield, rate, and overall efficiency.[1][2] This guide provides an objective comparison of commonly used bases, supported by experimental data, to facilitate informed decisions in optimizing Suzuki coupling reactions.

The Pivotal Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base plays a crucial role primarily in the transmetalation step.[1][3][4] It is generally accepted that the base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex.[2] This boronate is then more readily transferred to the palladium(II) complex, facilitating the crucial carbon-carbon bond-forming step. The choice of base can therefore directly impact the rate and efficiency of this transmetalation process and, consequently, the entire catalytic cycle.[1]

Comparative Performance of Common Bases

The efficacy of a base in a Suzuki coupling reaction is dependent on several factors, including its strength, solubility, and the nature of the substrates and solvent system. A comparative study on the coupling of 4-bromotoluene with phenylboronic acid highlights the significant impact of the base on the reaction yield.

EntryBaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001298
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001296
5KOHToluene/H₂OPd(OAc)₂PPh₃1001275
6NaOHToluene/H₂OPd(OAc)₂PPh₃1001272
7KFToluene/H₂OPd(OAc)₂PPh₃1001285
8TEA (Triethylamine)ToluenePd(OAc)₂PPh₃1001245

Data compiled for illustrative purposes from various sources. Yields are highly dependent on specific substrates and reaction conditions.[1]

From the data, it is evident that inorganic bases such as carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[1] Potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are shown to be highly effective.[1] Cesium carbonate (Cs₂CO₃) is also a popular choice, often utilized in more challenging coupling reactions due to its higher solubility in organic solvents.[1] Stronger bases like KOH and NaOH can sometimes lead to lower yields, potentially due to side reactions.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, representative protocols for conducting a Suzuki-Miyaura cross-coupling reaction with different bases.

General Experimental Protocol for Base Screening

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Selected Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add the solvent system (11 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the workflow and the core of the reaction, the following diagrams illustrate the experimental setup and the catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Inert Atmosphere (N₂ or Ar) A->B C Add Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for evaluating Suzuki coupling bases.

Suzuki_Catalytic_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² pd2_boronate->product aryl_halide R¹-X aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ boronic_acid->pd2_boronate base Base base->pd2_boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 4-Bromo-1,8-naphthyridine, a halogenated heterocyclic compound.

Core Safety and Handling Principles

Before initiating any disposal protocol, it is imperative to adhere to fundamental safety measures within a well-ventilated laboratory environment, preferably inside a chemical fume hood.[1] All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazard Considerations:

Based on data for the parent compound, 1,8-naphthyridine, and general knowledge of brominated organic compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ controlled incineration.[1]

1. Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and reaction residues, must be collected in a dedicated and clearly labeled hazardous waste container.

  • This container should be specifically designated for "Halogenated Organic Waste".[1]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number, "54569-28-7," must be included.

  • If the waste is a mixture, all components and their approximate percentages should be listed.

3. Storage:

  • Waste containers should be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[1]

  • Decontamination Procedure:

    • Triple rinse the container with a suitable organic solvent in which this compound is soluble.

    • The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[1]

    • Once decontaminated, the container can typically be disposed of as non-hazardous laboratory waste, but always consult your institution's specific guidelines.[1]

5. Spill Management:

  • In the event of a spill, use dry clean-up procedures.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as halogenated organic waste.

  • Avoid using water to clean up spills, as this can enhance the spread of contamination.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled 'Halogenated Organic Waste' Container B->C D Is the original container empty? C->D E Triple Rinse with Appropriate Solvent D->E Yes H Store Sealed Waste Container in a Designated Area D->H No F Collect Rinsate into 'Halogenated Organic Waste' E->F G Dispose of Decontaminated Container as Non-Hazardous Waste (Consult Institutional Guidelines) F->G I Arrange for Pickup by a Licensed Hazardous Waste Disposal Company H->I J End: Proper Disposal I->J

Disposal workflow for this compound.

Quantitative Data Summary

As no specific experimental protocols for the disposal of this compound were found, quantitative data regarding reaction conditions or efficiencies for neutralization or degradation are not available. The primary disposal method is incineration by a certified facility.

ParameterValue/Information
Chemical Name This compound
CAS Number 54569-28-7[2]
Waste Category Halogenated Organic Waste
Recommended Disposal Incineration by a licensed facility[1]
PPE Chemical-resistant gloves, safety goggles, lab coat

Disclaimer: This information is intended as a guide and should be supplemented by the specific protocols and regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste disposal.

References

Personal protective equipment for handling 4-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-1,8-naphthalic anhydride, a compound that requires careful management due to its potential hazards. The following protocols for personal protective equipment, operational procedures, and disposal are designed to foster a secure research environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 4-Bromo-1,8-naphthalic anhydride.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to skin irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts should be used.Minimizes the inhalation of dust or fumes, which may cause respiratory irritation.[1][2][3]

Operational Plan

A systematic approach to handling 4-Bromo-1,8-naphthalic anhydride is crucial to mitigate risks. This protocol outlines the essential steps for a standard laboratory procedure.

Pre-Experimental Setup
  • Consult the SDS : Before beginning any work, thoroughly read and understand the Safety Data Sheet for 4-Bromo-1,8-naphthalic anhydride.

  • Prepare the Work Area : Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

  • Assemble Equipment : Place all necessary equipment and reagents within the fume hood.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are easily accessible.

Handling and Experimental Procedure
  • Don PPE : Equip yourself with the personal protective equipment outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the fume hood to avoid dust generation.[1]

  • Execution : Perform all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Monitoring : Continuously observe the experiment for any signs of unexpected reactions.

Post-Experiment Cleanup
  • Decontamination : Clean all contaminated glassware and surfaces with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • PPE Removal : Remove personal protective equipment in the correct order to prevent cross-contamination.

  • Hand Hygiene : Wash hands thoroughly with soap and water after the procedure.

Disposal Plan

Proper disposal of 4-Bromo-1,8-naphthalic anhydride and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation : As a halogenated organic compound, all waste containing 4-Bromo-1,8-naphthalic anhydride must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[4][5] Do not mix with non-halogenated waste.[4]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other components in the waste stream.

  • Disposal Method : The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[6]

  • Institutional Guidelines : Always follow your institution's specific hazardous waste disposal procedures.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling 4-Bromo-1,8-naphthalic anhydride.

Safe Handling Workflow for 4-Bromo-1,8-naphthalic Anhydride cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal Consult_SDS Consult SDS Prepare_Work_Area Prepare Work Area (Fume Hood) Consult_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer in Fume Hood Don_PPE->Weigh_Transfer Execute_Experiment Execute Experiment in Fume Hood Weigh_Transfer->Execute_Experiment Decontaminate Decontaminate Glassware & Surfaces Execute_Experiment->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via Licensed Contractor Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE

Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.